4-Chloro-2-(4-fluorophenyl)pyrimidine
説明
The exact mass of the compound 4-Chloro-2-(4-fluorophenyl)pyrimidine is 208.0203541 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-2-(4-fluorophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(4-fluorophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-chloro-2-(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-9-5-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHJPEPWOCWYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287380 | |
| Record name | 4-Chloro-2-(4-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76128-71-7 | |
| Record name | 4-Chloro-2-(4-fluorophenyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76128-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(4-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
4-Chloro-2-(4-fluorophenyl)pyrimidine mechanism of action
The following technical guide details the mechanism of action, chemical utility, and pharmacological significance of 4-Chloro-2-(4-fluorophenyl)pyrimidine , a "privileged scaffold" in medicinal chemistry.
Mechanisms of Reactivity and Pharmacophore Integration[1]
Executive Summary
4-Chloro-2-(4-fluorophenyl)pyrimidine (CAS: 111196-81-7) is not a standalone therapeutic agent but a high-value pharmacophore intermediate . It serves as a critical electrophilic scaffold for the synthesis of Type I and Type II kinase inhibitors, specifically targeting p38 MAPK , Aurora Kinases , and CDKs .
Its "Mechanism of Action" is dual-layered:
-
Chemical MoA: It functions as a regioselective electrophile in Nucleophilic Aromatic Substitution (
), allowing the modular attachment of bioactive amines. -
Biological MoA (of derivatives): The resulting 2-(4-fluorophenyl)pyrimidine core acts as an ATP-mimetic hinge binder, where the fluorophenyl group occupies the hydrophobic "gatekeeper" or selectivity pocket, enhancing potency and metabolic stability.
Chemical Mechanism of Action: Regioselective
The utility of this scaffold relies on the distinct electronic environment of the pyrimidine ring. The chlorine atom at the C4 position is highly activated for displacement, while the 4-fluorophenyl group at C2 remains inert during standard substitution conditions, serving as a stable hydrophobic anchor.
2.1 The Reaction Pathway
The reaction proceeds via an Addition-Elimination (
-
Nucleophilic Attack: A nucleophile (typically a primary or secondary amine, or an aniline) attacks the electron-deficient C4 carbon. The nitrogen atoms in the pyrimidine ring act as electron sinks, stabilizing the negative charge.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed.
-
Elimination: The chloride ion (
), being a weak base and excellent leaving group, is expelled, restoring aromaticity.
2.2 Electronic and Steric Factors
-
C4 vs. C2 Selectivity: In 2,4-dichloropyrimidine, C4 is more reactive due to the "alpha-effect" of the adjacent nitrogen and less steric hindrance. In 4-Chloro-2-(4-fluorophenyl)pyrimidine, the C2 position is already blocked by the aryl group, forcing exclusive reaction at C4.
-
The Fluorine Effect: The para-fluorine atom on the phenyl ring exerts an inductive electron-withdrawing effect (-I), slightly deactivating the phenyl ring but increasing the lipophilicity (
) and metabolic stability of the final drug candidate by blocking P450-mediated oxidation at the para-position.
2.3 Visualization:
Reaction Mechanism
The following diagram illustrates the transition from the scaffold to a bioactive kinase inhibitor precursor.
Figure 1: The
Biological Mechanism: Kinase Inhibition Topology
When functionalized, the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold forms the core of many ATP-competitive inhibitors .
3.1 Binding Mode (SAR)
-
The Pyrimidine Hinge Binder: The N1 and N3 nitrogens (or the attached amino group) form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This mimics the adenine ring of ATP.
-
The Hydrophobic Anchor (2-Aryl Group): The 4-fluorophenyl group at position 2 is critical. It typically rotates out of the plane of the pyrimidine ring to occupy a hydrophobic pocket adjacent to the ATP site (often the "Selectivity Pocket" or near the Gatekeeper residue).
-
The Solvent Front (4-Amino Group): The amine introduced at position 4 usually extends towards the solvent interface, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached without disrupting binding.
3.2 Target Classes
| Target Family | Role of Scaffold | Example Applications |
| p38 MAPK | The 4-fluorophenyl group fits the hydrophobic pocket unique to p38 | Anti-inflammatory agents (RA, Crohn's). Analogous to SB-203580 (imidazole core) but with improved stability. |
| Aurora Kinases | Forms "Bisanilinopyrimidines".[2] The scaffold orients the molecule to lock the kinase in an inactive conformation. | Oncology (e.g., VX-680 analogs).[2][3][4] |
| CDKs | Cyclin-Dependent Kinase inhibition for cell cycle arrest. | Cancer therapeutics.[2][4][5] |
3.3 Visualization: Pharmacophore Mapping
Figure 2: Pharmacophore mapping of the scaffold within a generic Kinase ATP-binding site.
Experimental Protocols
The following protocols describe the generation of the scaffold and its subsequent functionalization.
4.1 Protocol A: Synthesis of the Scaffold (Suzuki Coupling)
Objective: To synthesize 4-chloro-2-(4-fluorophenyl)pyrimidine from 2,4-dichloropyrimidine. Note: This step requires careful control to favor C2-substitution over C4, or separation of isomers.
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), 4-Fluorophenylboronic acid (1.05 eq),
(5 mol%), (2.0 eq). -
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.
-
Procedure:
-
Degas solvents with nitrogen for 30 mins.
-
Combine reagents in a reaction vessel under inert atmosphere (
). -
Heat to 80–90°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Critical Step: Regioselectivity can be poor. If the C4-product forms, chromatographic separation is required. (Note: Commercial sources are preferred for high purity).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
4.2 Protocol B: Functionalization via
(Displacement of C4-Cl)
Objective: To attach a pharmacophore amine to the scaffold.
-
Reagents: 4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 eq), Target Amine (e.g., Aniline or Morpholine) (1.1 eq), Diisopropylethylamine (DIPEA) (2.0 eq).
-
Solvent: n-Butanol, IPA, or DMF.
-
Procedure:
-
Dissolve the scaffold in the solvent.
-
Add the amine and base (DIPEA).
-
Thermal Method: Heat to reflux (100–120°C) for 2–6 hours.
-
Microwave Method: Irradiate at 120°C for 15–30 minutes (High efficiency).
-
-
Validation: Monitor disappearance of the starting material (m/z ~208/210) and appearance of the product.
-
Purification: Precipitate with water or purify via recrystallization (EtOH) or Prep-HPLC.
References
-
Vertex Pharmaceuticals. "Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors." PMC, 2015.[6] Link
-
BenchChem. "4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine: Applications in Medicinal Chemistry." BenchChem Technical Library, 2025. Link
-
MDPI. "Recent Advances in Pyrimidine-Based Drugs: Synthesis and Biological Targets." Molecules, 2024.[1][4][5] Link
-
American Chemical Society. "Structure-Guided Discovery of Novel Pyrimidine-2,4-Diamines as CDK Inhibitors." Journal of Medicinal Chemistry, 2025. Link
-
PubChem. "Compound Summary: 4-Chloro-2-(4-fluorophenyl)pyrimidine." National Library of Medicine. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4-Chloro-2-(4-fluorophenyl)pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The pyrimidine nucleus, a cornerstone of medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent ability to engage in diverse biological interactions has led to its incorporation into a wide array of approved drugs. Within this vast chemical space, the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold has emerged as a particularly promising pharmacophore, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this versatile class of compounds, offering valuable insights for researchers and drug development professionals. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental data and a critical analysis of their structure-activity relationships.
I. Synthesis of 4-Chloro-2-(4-fluorophenyl)pyrimidine and Its Derivatives: A Practical Approach
The synthetic accessibility of the 4-Chloro-2-(4-fluorophenyl)pyrimidine core is a key advantage for its development as a versatile scaffold. The general approach involves a multi-step synthesis, which can be adapted to generate a diverse library of derivatives.
Core Synthesis: A Step-by-Step Protocol
A common and effective method for the synthesis of the 4-Chloro-2-(4-fluorophenyl)pyrimidine core is outlined below. This protocol is a representative example, and reaction conditions may be optimized based on specific laboratory setups and desired scale.
Step 1: Synthesis of 2-(4-fluorophenyl)pyrimidine-4,6-diol
-
Reactants: 4-fluorobenzamidine hydrochloride, diethyl malonate, and a strong base such as sodium ethoxide.
-
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl malonate dropwise at room temperature, followed by the addition of 4-fluorobenzamidine hydrochloride.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, the reaction mixture is poured into ice-water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The resulting solid, 2-(4-fluorophenyl)pyrimidine-4,6-diol, is filtered, washed with water, and dried.
-
Step 2: Chlorination to Yield 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine
-
Reactants: 2-(4-fluorophenyl)pyrimidine-4,6-diol and a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Procedure:
-
A mixture of 2-(4-fluorophenyl)pyrimidine-4,6-diol and an excess of phosphorus oxychloride is heated at reflux for 3-4 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The precipitated product, 4,6-dichloro-2-(4-fluorophenyl)pyrimidine, is filtered, washed with cold water, and dried.
-
Step 3: Selective Dechlorination to Afford 4-Chloro-2-(4-fluorophenyl)pyrimidine
-
Reactants: 4,6-dichloro-2-(4-fluorophenyl)pyrimidine, a reducing agent (e.g., zinc dust), and a proton source (e.g., acetic acid).
-
Procedure:
-
The dichloro derivative is dissolved in a suitable solvent like ethanol or acetic acid.
-
Zinc dust is added portion-wise to the stirred solution at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is filtered to remove the zinc dust, and the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography to yield the final product, 4-Chloro-2-(4-fluorophenyl)pyrimidine.
-
Diversification of the Scaffold: Nucleophilic Substitution Reactions
The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, providing a convenient handle for the introduction of various functional groups and the generation of a diverse library of derivatives.
Figure 1: General scheme for the diversification of the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold.
II. Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of critical cellular signaling pathways that are dysregulated in cancer.
Inhibition of Kinase Signaling Cascades
A primary mechanism through which these pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[1] Kinases are key regulators of cell growth, proliferation, and survival, and their aberrant activity is a hallmark of many cancers.[2][3]
Figure 2: Proposed mechanism of kinase inhibition by 4-Chloro-2-(4-fluorophenyl)pyrimidine derivatives.
Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 4-position of the pyrimidine ring plays a crucial role in determining the potency and selectivity of kinase inhibition. For instance, the introduction of specific amine-containing side chains can enhance the binding affinity to the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative 4-Chloro-2-(4-fluorophenyl)pyrimidine derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | HeLa (Cervical Cancer) | 7.01 | [1] |
| Derivative B | NCI-H460 (Lung Cancer) | 8.55 | [1] |
| Derivative C | MCF-7 (Breast Cancer) | 20.53 | [5] |
| Derivative D | HCT-116 (Colon Cancer) | 1.31 | [5] |
| Derivative E | A549 (Lung Cancer) | 12.05 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
III. Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyrimidine derivatives have shown promise as a new class of antimicrobial agents with novel mechanisms of action.
Mechanism of Action: Inhibition of Essential Bacterial Processes
The antimicrobial activity of 4-Chloro-2-(4-fluorophenyl)pyrimidine derivatives is believed to stem from their ability to interfere with essential bacterial processes, such as DNA replication, RNA synthesis, and cell wall formation.[1] The pyrimidine core can act as a bioisostere for natural purines and pyrimidines, thereby inhibiting enzymes involved in nucleic acid biosynthesis.
Figure 3: Proposed mechanism of antimicrobial action.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of representative pyrimidine derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative F | Staphylococcus aureus | 16 | [8] |
| Derivative G | Bacillus subtilis | 8 | [8] |
| Derivative H | Escherichia coli | 32 | [8] |
| Derivative I | Pseudomonas aeruginosa | 64 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[9][10][11]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the pyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[12][13]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A major mechanism of the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a central role in the inflammatory response.[12] By inhibiting COX-2, these derivatives can reduce the production of prostaglandins, which are key mediators of pain and inflammation.
Figure 4: Mechanism of anti-inflammatory action via COX-2 inhibition.
In Vivo Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has also been demonstrated in in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats.[13]
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Derivative J | 50 | 47.6 | [13] |
| Phenylbutazone (Standard) | 50 | 48.8 | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for screening acute anti-inflammatory activity.[14]
-
Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test groups receiving different doses of the pyrimidine derivative.
-
Compound Administration: Administer the compounds orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
V. Structure-Activity Relationship (SAR) and Future Directions
The biological activity of 4-Chloro-2-(4-fluorophenyl)pyrimidine derivatives is intricately linked to their chemical structure. Key SAR insights include:
-
The 2-(4-fluorophenyl) group: The presence and position of the fluorine atom on the phenyl ring can significantly influence the compound's electronic properties and its ability to form favorable interactions with biological targets.
-
The 4-Chloro substituent: This atom serves as a crucial reactive handle for introducing a wide range of substituents, allowing for the fine-tuning of the compound's physicochemical properties and biological activity. Modifications at this position have been shown to modulate selectivity and potency.[4]
-
Substitutions on the Pyrimidine Ring: Modifications to the pyrimidine ring itself, such as the introduction of additional functional groups, can further enhance biological activity and selectivity.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways to fully elucidate the mechanism of action.
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies in relevant animal models to assess the therapeutic potential and safety profile of the most promising derivatives.[15]
-
Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as viral infections and neurodegenerative disorders.
VI. Conclusion
The 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of promising biological activities. Their synthetic tractability, coupled with their potent anticancer, antimicrobial, and anti-inflammatory properties, makes them an attractive starting point for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the current state of research in this field, offering valuable insights and practical protocols for scientists and researchers dedicated to the discovery and development of new medicines. Continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs.
VII. References
-
Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. PubMed. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity | Request PDF. ResearchGate. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Universidad de las Américas Puebla. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
MTT Cell Assay Protocol. University of Texas Southwestern Medical Center. [Link]
-
The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Pyrimidine hybrids with in vivo anticancer therapeutic potential. ResearchGate. [Link]
-
Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. MDPI. [Link]
-
In vivo anti-inflammatory activity | Download Table. ResearchGate. [Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Elsevier. [Link]
-
Synthesis of Cyanopyridine and Pyrimidine Analogues as New Anti-Inflammatory and Antimicrobial Agents. PubMed. [Link]
-
Pyrazoles Containing Thiophene, Thienopyrimidine and Thienotriazolopyrimidine as COX-2 Selective Inhibitors: Design, Synthesis, in Vivo Anti-Inflammatory Activity, Docking and in Silico Chemo-Informatic Studies. PubMed. [Link]
-
Pyrimidine hybrids with in vivo anticancer therapeutic potential. PubMed. [Link]
-
Synthesis, Antimicrobial and Anti-inflammatory Activities of Some New 2, 4, 6-Trisubstituted Pyrimidines. TSI Journals. [Link]
-
Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. [Link]
-
Chemical structure of 2, 4-disubstituted pyrimidine derivatives. ResearchGate. [Link]
-
Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Journal of Applied Pharmaceutical Science. [Link]
-
Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Journal of Pharmaceutical Research International. [Link]
-
New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. Frontiers in Pharmacology. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. [Link]
-
Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC. [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC. [Link]
-
Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]
-
Scheme 1: 2,4--disubsituted pyrimidine synthesis. ResearchGate. [Link]
-
Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine. Academia.edu. [Link]
-
Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed. [Link]
-
Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]
-
Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. PMC. [Link]
-
Study on synthesis of 2-piperazinyl-4-phenylpyrimidine derivatives. ResearchGate. [Link]
-
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar. [Link]
-
Pyrimidine derivatives as anticancer agents. | Download Scientific Diagram. ResearchGate. [Link]
Sources
- 1. 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine | 1156238-27-5 | Benchchem [benchchem.com]
- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdb.apec.org [pdb.apec.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 13. ijpsonline.com [ijpsonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Chloro-2-(4-fluorophenyl)pyrimidine: An In-Depth Technical Guide
Executive Summary & Chemical Context
4-Chloro-2-(4-fluorophenyl)pyrimidine (CAS: 76128-71-7) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The orthogonal reactivity of the C4-chloride (primed for nucleophilic aromatic substitution, S
For researchers and drug development professionals, accurate structural characterization of this intermediate is paramount. A misassigned regiocenter or undetected impurity can derail downstream synthetic pipelines. This whitepaper provides a rigorous, causality-driven analysis of the molecule's Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, establishing a self-validating framework for analytical confirmation.
Caption: Orthogonal analytical workflow for the structural validation of pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy provides the definitive map of the molecule's atomic connectivity. The presence of both a pyrimidine core and a fluorinated aromatic ring necessitates a multinuclear approach (
Causality of Chemical Shifts and Spin-Spin Coupling
-
H NMR : The pyrimidine protons (H-5 and H-6) exhibit a characteristic AB spin system. H-6 is highly deshielded due to the adjacent electronegative nitrogen and the anisotropic effect of the ring, typically appearing downfield (~8.7 ppm) compared to H-5 (~7.4 ppm). The 4-fluorophenyl group presents an AA'BB' system. The fluorine atom exerts a strong inductive electron-withdrawing effect but donates electron density via resonance. This causes the ortho protons (H-3', H-5') to be shielded (~7.2 ppm) and split by
coupling, while the meta protons (H-2', H-6') are deshielded (~8.4 ppm) due to the proximity of the electron-deficient pyrimidine ring . -
C NMR : Carbon assignments are heavily dictated by carbon-fluorine spin-spin coupling (
). The C-4' carbon directly attached to fluorine appears as a doublet with a massive one-bond coupling constant ( Hz). The coupling attenuates predictably with distance: Hz (C-3', C-5'), Hz (C-2', C-6'), and Hz (C-1') . -
F NMR : A single resonance is observed around -109 ppm, split into a multiplet (typically a triplet of triplets) due to
and couplings with the aromatic protons.
Protocol 1: Multinuclear NMR Acquisition (Self-Validating)
-
Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of CDCl
(containing 0.03% v/v TMS). Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic field homogeneity. -
Locking and Shimming : Insert the sample and lock onto the deuterium signal of CDCl
. Perform gradient shimming (Z1-Z5).-
Self-Validation Check: A baseline TMS peak width at half-height (
) of < 1.0 Hz confirms sufficient field homogeneity.
-
-
Acquisition (
H & C) : Acquire H (16 scans, 30° pulse, 2s relaxation delay) and C (1024 scans, WALTZ-16 proton decoupling) spectra. -
Acquisition (
F) : Tune the probe to the F frequency. Acquire 64 scans using CFCl as an external reference (0 ppm).
Mass Spectrometry (MS) Fragmentation Pathways
Mass spectrometry confirms the exact molecular weight and provides structural fingerprints via collision-induced dissociation (CID) or electron ionization (EI).
Causality of Fragmentation
The molecular ion [M]
Caption: Primary mass spectrometric fragmentation pathways of 4-Chloro-2-(4-fluorophenyl)pyrimidine.
Protocol 2: High-Resolution Mass Spectrometry (LC-ESI-HRMS)
-
Calibration : Calibrate the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) in positive ion mode.
-
Self-Validation Check: The calibration curve must yield an
across the m/z 100-1000 range to ensure mass accuracy < 5 ppm.
-
-
Ionization & Detection : Inject 1
L of a 1 g/mL solution. Apply a capillary voltage of 3.5 kV. Record the MS1 spectra, followed by data-dependent MS2 (CID) using a normalized collision energy of 20-30 eV .
Infrared (IR) Spectroscopy
IR spectroscopy identifies the dominant functional groups and the vibrational modes of the heterocyclic system.
Causality of Vibrational Modes
The pyrimidine ring exhibits strong C=N and C=C stretching vibrations in the 1580–1510 cm
Protocol 3: Attenuated Total Reflectance (ATR) FT-IR
-
Background Subtraction : Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm
resolution) of the ambient atmosphere.-
Self-Validation Check: The background must show baseline noise < 0.01 absorbance units before sample application.
-
-
Measurement : Place 2-3 mg of the solid sample directly onto the crystal. Apply consistent pressure using the anvil and acquire 32 scans.
Consolidated Data Tables
Table 1: Predicted H and F NMR Assignments (in CDCl )
| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration |
| H-6 (Pyrimidine) | ~8.70 | Doublet (d) | 1H | ||
| H-2', H-6' (Phenyl) | ~8.45 | Doublet of doublets (dd) | 2H | ||
| H-5 (Pyrimidine) | ~7.35 | Doublet (d) | 1H | ||
| H-3', H-5' (Phenyl) | ~7.15 | Triplet (t) | 2H | ||
| F-4' | ~ -109.5 | Triplet of triplets (tt) | 1F |
Table 2: Predicted C NMR Assignments (in CDCl )
| Position | Chemical Shift ( | Multiplicity (due to | Coupling Constant ( |
| C-4' (C-F) | ~164.5 | Doublet (d) | |
| C-2 (Pyrimidine) | ~163.0 | Singlet (s) | - |
| C-4 (C-Cl) | ~161.5 | Singlet (s) | - |
| C-6 (Pyrimidine) | ~159.0 | Singlet (s) | - |
| C-1' (Phenyl) | ~133.0 | Doublet (d) | |
| C-2', C-6' (Phenyl) | ~130.5 | Doublet (d) | |
| C-5 (Pyrimidine) | ~119.5 | Singlet (s) | - |
| C-3', C-5' (Phenyl) | ~115.5 | Doublet (d) |
Table 3: Key IR Vibrational Frequencies
| Wavenumber (cm | Intensity | Assignment / Vibrational Mode |
| ~3050 | Weak | Aromatic C-H stretch |
| 1580 - 1510 | Strong | Pyrimidine C=N and C=C ring stretches |
| ~1220 | Very Strong | C-F stretch (highly polarized) |
| ~1080 | Medium | C-Cl stretch |
| ~840 | Strong | p-Disubstituted benzene out-of-plane C-H bend |
References
-
Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. Synthetic Communications, Taylor & Francis. URL:[Link]
-
Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and pi-electronic interactions. Journal of the American Chemical Society. URL:[Link]
-
Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry. URL:[Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. URL:[Link]
potential therapeutic targets of 4-Chloro-2-(4-fluorophenyl)pyrimidine
An In-Depth Technical Guide on the Therapeutic Utility of the 4-Chloro-2-(4-fluorophenyl)pyrimidine Scaffold
Executive Summary
4-Chloro-2-(4-fluorophenyl)pyrimidine is not merely a chemical intermediate; it is a privileged pharmacophore scaffold extensively utilized in the design of bioactive small molecules. Its structural architecture combines an electrophilic "handle" (the 4-chloro group) with a metabolically stable, lipophilic "anchor" (the 2-(4-fluorophenyl) moiety).
This guide analyzes the therapeutic targets accessible through this scaffold, focusing on its dominant role in p38 MAP Kinase inhibition (anti-inflammatory), TRPV1 antagonism (analgesia), and Tyrosine Kinase inhibition (oncology). It details the structure-activity relationships (SAR) that make this specific substitution pattern critical for drug efficacy.
Part 1: The Pharmacophore Logic
To understand the biological targets, one must first understand the chemical logic that dictates how this molecule interacts with protein binding pockets.
The "Anchor": 2-(4-Fluorophenyl) Moiety[1][2]
-
Metabolic Stability: The fluorine atom at the para position blocks metabolic oxidation (e.g., by Cytochrome P450s) at the most reactive site of the phenyl ring, significantly extending the half-life of derived drugs.
-
Hydrophobic Slotting: In many kinase binding pockets (specifically the ATP-binding cleft), there is a distinct hydrophobic region (often called "Hydrophobic Pocket II" in p38 MAPK) that accommodates aryl groups. The 4-fluorophenyl group is the optimal size and lipophilicity to fill this pocket, anchoring the molecule.
The "Warhead Handle": 4-Chloro Group
-
Regioselective Reactivity: The carbon at position 4 of the pyrimidine ring is highly electrophilic due to the electron-withdrawing nature of the two ring nitrogens. This allows for facile Nucleophilic Aromatic Substitution (SNAr) .
-
Library Generation: Researchers use this handle to attach diverse amines, ethers, or thiols. These attached groups usually serve as the "Hinge Binder"—the part of the drug that forms hydrogen bonds with the kinase hinge region (e.g., the Met109 residue in p38α).
Part 2: Primary Therapeutic Target – p38 Mitogen-Activated Protein Kinase (p38 MAPK)
The most well-documented application of the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold is in the synthesis of inhibitors for p38α MAPK , a central regulator of pro-inflammatory cytokines (TNF-α, IL-1β).
Mechanism of Action
Compounds derived from this scaffold typically function as ATP-competitive inhibitors .
-
The Anchor: The 2-(4-fluorophenyl) group rotates out of the plane of the pyrimidine ring. It penetrates deep into the hydrophobic pocket adjacent to the ATP binding site (the "Gatekeeper" region).
-
The Hinge: The 4-chloro group is displaced by an amine (e.g., a piperidine or amino-pyridine). This new group acts as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP and binding to the kinase hinge region.
-
The Result: This blocks ATP from binding, preventing the phosphorylation of downstream substrates like MAPKAPK2 (MK2), thereby halting the production of inflammatory cytokines.
Case Study: AKP-001 and SB-203580 Analogs
While the classic inhibitor SB-203580 uses an imidazole core, second-generation inhibitors (like AKP-001 ) utilize the pyrimidine core for better solubility and selectivity.
-
Target: p38α (MAPK14).[1]
-
Indication: Rheumatoid arthritis, Inflammatory Bowel Disease (IBD).
-
Key Interaction: The fluorine atom often interacts with specific residues (like Thr106 or Leu104) via multipolar interactions, enhancing residence time.
Part 3: Secondary Target – TRPV1 (Vanilloid Receptor)
Recent medicinal chemistry efforts have expanded the use of this scaffold to Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.
Role in Pain Management
TRPV1 is a non-selective cation channel activated by heat, protons, and capsaicin. Overactivation leads to chronic pain and neurogenic inflammation.
-
Scaffold Utility: Derivatives where the 4-chloro is replaced by bulky piperazine-ureas (similar to the reference compound BCTC ) act as potent antagonists.
-
Binding Mode: The 4-fluorophenyl group mimics the lipophilic regions of capsaicin, occupying the vanilloid binding pocket on the transmembrane domain, locking the channel in the closed state.
Part 4: Emerging Targets – Kinase Polypharmacology
The "promiscuity" of the pyrimidine scaffold allows it to be tuned for other kinases by altering the substituent at the 4-position.
| Target Family | Therapeutic Area | Mechanism | Modification at C4-Position |
| Aurora Kinase A/B | Oncology | Mitotic Arrest | Displacement with 4-aminobenzoic acid derivatives. |
| EGFR / VEGFR-2 | Oncology | Angiogenesis Inhibition | Displacement with substituted anilines (forming 4-anilino-quinazolines analogs). |
| MDM2-p53 | Oncology | Apoptosis Induction | Used as a core to position hydrophobic groups that block the MDM2-p53 protein-protein interaction. |
Part 5: Experimental Protocols
Protocol 5.1: Synthesis of a p38 Inhibitor from the Scaffold
This protocol describes the conversion of the scaffold into a bioactive kinase inhibitor.
-
Reagents: 4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 eq), 4-Amino-1-methylpiperidine (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq), n-Butanol (Solvent).
-
Procedure:
-
Dissolve the pyrimidine scaffold in n-Butanol under inert atmosphere (N2).
-
Add the amine and DIPEA.
-
Reflux at 110°C for 12 hours. (Monitor via TLC/LC-MS; the 4-Cl is the leaving group).
-
Cool to room temperature. The product often precipitates or can be extracted with EtOAc.
-
-
Validation:
-
1H-NMR: Disappearance of the pyrimidine C4 proton shift (if applicable) or shifts in the adjacent ring protons.
-
Mass Spec: Confirm replacement of Chlorine isotope pattern with the amine mass.
-
Protocol 5.2: In Vitro Kinase Binding Assay (FRET-based)
To verify target engagement of the synthesized derivative.
-
System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).
-
Components: Recombinant p38α, Alexa Fluor® 647-labeled ATP tracer, Europium-labeled anti-tag antibody.
-
Steps:
-
Incubate kinase (5 nM) with antibody (2 nM) and tracer (10 nM).
-
Add serial dilutions of the synthesized pyrimidine derivative.
-
Incubate for 60 min at RT.
-
Read: Measure TR-FRET signal (Excitation 340 nm, Emission 665/615 nm).
-
-
Analysis: A decrease in FRET signal indicates the derivative has displaced the tracer from the ATP pocket. Calculate IC50.
Part 6: Visualization of Signaling & Synthesis
The following diagram illustrates the central role of the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold in accessing divergent therapeutic pathways.
Caption: Divergent synthesis pathways from the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold to specific therapeutic outcomes.
References
-
Ohta, S., et al. (2014).[2] "Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase." Bioorganic & Medicinal Chemistry. Link
-
Rami, H. K., et al. (2004).[3] "Discovery of small molecule antagonists of TRPV1."[3] Bioorganic & Medicinal Chemistry Letters. Link
-
Bavetsias, V., et al. (2010). "Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors." Journal of Medicinal Chemistry. Link
-
Al-Wahaibi, L. H., et al. (2023). "New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors."[4] Frontiers in Chemistry. Link
-
BenchChem. "4-Chloro-2-(4-fluorophenyl)pyrimidine Biological Activity and Synthesis." BenchChem Compound Database. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
Technical Whitepaper: Solubility Profiles and Chemical Stability of 4-Chloro-2-(4-fluorophenyl)pyrimidine in Drug Discovery
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter challenges related to the handling and functionalization of highly reactive heterocyclic building blocks. 4-Chloro-2-(4-fluorophenyl)pyrimidine (CAS: 76128-71-7)[1] is a premier electrophilic scaffold widely utilized in the synthesis of kinase inhibitors, agrochemicals, and novel therapeutic agents.
While its structural topology makes it an excellent candidate for rapid analog generation via Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-couplings, it also introduces significant liabilities regarding chemical stability and solubility. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, establishes empirical solubility guidelines, and details self-validating experimental protocols to ensure its integrity during storage and synthesis.
Structural Determinants of Solubility and Reactivity
To master the behavior of 4-Chloro-2-(4-fluorophenyl)pyrimidine, one must first deconstruct its molecular architecture:
-
The Pyrimidine Core: The presence of two electronegative nitrogen atoms in the aromatic ring severely depletes the electron density of the carbon framework.
-
C4-Electrophilicity: Quantum mechanical (QM) analyses of similar halogenated pyrimidines reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C4 position[2]. This orbital alignment dictates that the C4-carbon is the primary site for nucleophilic attack. Consequently, 4-chloropyrimidines exhibit vastly accelerated reactivity in SNAr reactions compared to their 2-chloro or 5-chloro counterparts[3].
-
The 2-(4-Fluorophenyl) Substituent: This moiety serves a dual purpose. Pharmacologically, the fluorine atom blocks metabolic oxidation (e.g., by CYP450 enzymes) while increasing the compound's lipophilicity (LogP). Chemically, the steric bulk and lipophilic nature of this aryl group drastically reduce aqueous solubility while enhancing solubility in halogenated and polar aprotic solvents.
Comprehensive Solubility Profile
Because 4-Chloro-2-(4-fluorophenyl)pyrimidine lacks hydrogen-bond donors and possesses a high degree of lipophilicity, its solvation thermodynamics are heavily skewed toward non-polar and polar aprotic environments.
Table 1: Determined Solubility Profile and Solvent Compatibility at 25°C
| Solvent System | Solubility Category | Est. Concentration | Mechanistic Rationale & Compatibility |
| Water / Aqueous Buffers | Practically Insoluble | < 0.1 mg/mL | High LogP and lack of ionizable basic centers (pKa < 2) prevent aqueous solvation. |
| Methanol / Ethanol | Slightly Soluble | 5 - 10 mg/mL | Protic solvents can solvate the compound but pose a severe risk of slow solvolysis (etherification) at the C4 position. Avoid for storage. |
| Dichloromethane (DCM) | Freely Soluble | > 100 mg/mL | Excellent polarity match for halogenated aromatic rings. Ideal for extractions and stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 50 mg/mL | High dielectric constant disrupts crystal lattice energy. Ideal for in vitro assay stock preparation. |
| Ethyl Acetate (EtOAc) | Soluble | > 50 mg/mL | Standard organic phase for liquid-liquid extraction during reaction workups. |
Stability and Degradation Pathways
The "Achilles' Heel" of 4-Chloro-2-(4-fluorophenyl)pyrimidine is its susceptibility to hydrolysis . In the presence of ambient moisture, especially under pH extremes, water acts as a nucleophile.
The degradation proceeds via an addition-elimination SNAr mechanism[4]. Water attacks the highly electrophilic C4 carbon, forming a transient, negatively charged Meisenheimer complex. Subsequent re-aromatization expels the chloride leaving group (as HCl), yielding the thermodynamically stable degradant: 2-(4-fluorophenyl)pyrimidin-4-ol (which predominantly exists as its pyrimidin-4(3H)-one tautomer).
Figure 1: Hydrolytic degradation pathway of 4-chloropyrimidines via a Meisenheimer complex.
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.
Protocol A: Stability-Indicating HPLC Assay
To monitor the integrity of your building block before utilizing it in complex syntheses, a standard LC-MS run is insufficient if degradants co-elute. This protocol uses Diode Array Detection (DAD) to create a self-validating purity check.
-
Sample Preparation: Dissolve the compound in anhydrous Acetonitrile (MeCN) to a concentration of 1.0 mg/mL.
-
Causality: MeCN is an aprotic solvent. Using Methanol as a diluent could induce artifactual solvolysis during the sequence run, leading to false-positive degradation results.
-
-
Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 50 x 4.6 mm, 1.8 µm). Mobile phase: Gradient of Water (0.1% TFA) and MeCN (0.1% TFA).
-
Causality: The Trifluoroacetic Acid (TFA) modifier suppresses the ionization of any formed pyrimidin-4-ol degradant, ensuring sharp peak shapes and preventing peak tailing caused by secondary interactions with residual silanols on the column.
-
-
Detection & Self-Validation: Monitor at 254 nm using a DAD.
-
Self-Validation: The DAD continuously extracts UV spectra across the peak. The parent 4-chloro compound and the 4-hydroxy degradant possess distinct UV maxima. By applying a peak purity algorithm, you can mathematically prove that the main peak is spectrally homogenous, instantly validating that no hidden hydrolysis products are co-eluting.
-
Protocol B: Optimized Nucleophilic Aromatic Substitution (SNAr)
Uncatalyzed SNAr reactions of 2,4-dihalopyrimidines with amines typically favor the C4 position[5]. The following workflow maximizes yield while suppressing hydrolysis[4].
Figure 2: Optimized step-by-step workflow for nucleophilic aromatic substitution (SNAr).
Step-by-Step Methodology:
-
Substrate Solvation: In an oven-dried vial flushed with Nitrogen, dissolve 4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 eq) in anhydrous DMF (0.2 M). Causality: Anhydrous conditions are mandatory to prevent the competitive formation of the 4-hydroxy side product.
-
Reagent Addition: Add the desired amine nucleophile (1.1 eq), followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile at the highly electrophilic C4 position.
-
Reaction Execution: Heat the mixture to 50–80 °C for 2–4 hours. Monitor by TLC or LC-MS.
-
Quench & Workup: Cool to room temperature and dilute with Ethyl Acetate. Wash the organic layer with saturated aqueous NaHCO3, followed by a 5% aqueous LiCl wash. Causality: The LiCl wash effectively removes residual DMF from the organic phase, which would otherwise complicate isolation.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Storage and Handling Guidelines
Based on the mechanistic vulnerabilities outlined above, adherence to the following storage protocols is non-negotiable for maintaining batch integrity:
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to exclude ambient humidity.
-
Temperature: Long-term storage must be maintained at 2–8 °C or -20 °C to kinetically halt any trace degradation pathways.
-
Desiccation: Keep the primary container inside a secondary vessel containing active desiccant (e.g., Drierite or silica gel).
References
- Key Organics. "4-Chloro-2-(4-fluorophenyl)pyrimidine - Product Details." Key Organics Limited.
- WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine: QM Magic Class | Chapter 48." WuXi AppTec.
- BenchChem Technical Support Team. "Reactivity Showdown: 2-Chloropyrimidine vs. 4-Chloropyrimidine in SNAr." BenchChem.
- BenchChem Technical Support Team. "Optimization of 4-Chloropyrimidine Substitution Reactions." BenchChem.
- National Center for Biotechnology Information (PMC). "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines." NIH.
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold in Drug Discovery: Historical Evolution, Mechanistic Pathways, and Synthetic Methodologies
Executive Summary
As application scientists and medicinal chemists, we recognize that the pyrimidine ring—a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3—is not merely a structural placeholder. It is an active participant in hydrogen bonding and π-stacking interactions within target binding pockets. Coined by Albert Pinner in 1884, the biological significance of pyrimidine was cemented when Albrecht Kossel isolated its derivatives (cytosine, thymine, uracil) from nucleic acids. This technical guide explores the historical discovery of pyrimidine-based therapeutics, details the mechanistic and synthetic workflows that define their utility, and provides actionable, self-validating protocols for modern drug development professionals.
Historical Discovery & The Rational Design of 5-Fluorouracil (5-FU)
The transition of pyrimidines from endogenous building blocks to potent therapeutics began in the 1950s. Charles Heidelberger hypothesized that modifying a nucleic acid precursor could selectively arrest tumor growth by disrupting1[1]. In 1957, Heidelberger and colleagues successfully synthesized2[2].
Causality in Experimental Design: The choice of fluorine substitution at the C-5 position of uracil was highly deliberate. Fluorine's van der Waals radius is remarkably similar to hydrogen, allowing 5-FU to masquerade as uracil and enter the cell via standard transport mechanisms. However, the highly electronegative carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This prevents the crucial methylation step catalyzed by Thymidylate Synthase (TS), effectively 3[3].
Fig 1: Metabolic activation of 5-Fluorouracil leading to Thymidylate Synthase inhibition.
Synthetic Methodologies: The Biginelli Reaction Workflow
The synthetic versatility of pyrimidines is best exemplified by the Biginelli reaction, first reported by 4[4]. This one-pot, three-component condensation reaction remains a cornerstone for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a privileged scaffold exhibiting antiviral, antitumor, and 5[5].
Experimental Protocol: Synthesis of Dihydropyrimidinones
The following self-validating protocol outlines the synthesis of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[5].
Materials:
-
5-Aryl-2-furaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)
-
Absolute Ethanol (EtOH)
Step-by-Step Methodology & Causality:
-
Initiation & Solvation: In a 50 mL round-bottom flask, dissolve 1.0 eq of 5-aryl-2-furaldehyde and 1.0 eq of ethyl acetoacetate in 15 mL of absolute ethanol. Causality: Ethanol serves as a protic solvent that stabilizes the polar transition states of the upcoming condensation without competing as a nucleophile.
-
Catalyst Addition: Add 1.5 eq of urea followed by 10 mol% of FeCl₃·6H₂O. Causality: The Lewis acid (Fe³⁺) coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This accelerates the nucleophilic attack by urea to form the critical N-acyliminium intermediate, preventing side reactions.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) for 6 hours. Causality: The subsequent cyclization and dehydration steps face a significant activation energy barrier. Sustained thermal energy ensures the thermodynamic product (DHPM) is favored over kinetic intermediates.
-
Precipitation & Quenching: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). Upon complete consumption of the aldehyde, remove from heat and pour the hot mixture into 50 mL of vigorously stirred ice-cold distilled water. Causality: The sudden shift in dielectric constant and temperature forces the hydrophobic pyrimidine derivative to precipitate out of solution, leaving the water-soluble urea and iron catalyst dissolved. This acts as an immediate, self-validating purification step.
-
Isolation: Collect the precipitate via vacuum filtration. Wash with cold water (2 x 10 mL) and a minimal amount of cold ethanol (5 mL). Recrystallize from hot ethanol to yield the pure pyrimidine derivative.
Fig 2: Three-component Biginelli reaction mechanism forming dihydropyrimidinone.
Modern Pyrimidine-Based Therapeutics
Today, the pyrimidine core is foundational to targeted therapies, particularly in oncology and infectious diseases. By serving as bioisosteres for phenyl and other aromatic π-systems, pyrimidine derivatives frequently improve the6 of drugs[6]. The table below summarizes the quantitative and qualitative data of key FDA-approved pyrimidine therapeutics.
Quantitative Data Summary: FDA-Approved Pyrimidine Therapeutics
| Drug Name | FDA Approval Year | Primary Target | Clinical Indication | Pyrimidine Scaffold Type |
| 5-Fluorouracil (5-FU) | 1962[7] | Thymidylate Synthase (TS) | Colorectal, Breast, Pancreatic Cancers | Halogenated Pyrimidine |
| Flucytosine | 1971[8] | Fungal RNA/DNA Synthesis | Severe Candida/Cryptococcus Infections | Fluorinated Pyrimidine |
| Osimertinib | 2015[9] | EGFR (T790M mutation) | Non-Small Cell Lung Cancer (NSCLC) | Aminopyrimidine |
| Estravirine | 2008[8] | HIV-1 Reverse Transcriptase | HIV-1 Infection | Diarylpyrimidine (NNRTI) |
| Pralsetinib | 2020[8] | RET Receptor Tyrosine Kinase | RET-Altered NSCLC & Thyroid Cancers | Pyrimidine-fused bicyclic |
References
1.[5]5 2.[7] 7 3.[3]3 4.[4]4 5.[1]1 6.[2] 2 7.[9] 9 8.[6]6 9.[8]8
Sources
- 1. uwalumni.com [uwalumni.com]
- 2. the-scientist.com [the-scientist.com]
- 3. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 4. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorouracil - Wikipedia [en.wikipedia.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
In Silico Modeling of the 4-Chloro-2-(4-fluorophenyl)pyrimidine Scaffold
From Fragment Assessment to Lead Optimization
Executive Summary
This technical guide outlines the computational framework for modeling 4-Chloro-2-(4-fluorophenyl)pyrimidine , a privileged scaffold in medicinal chemistry.[1] Often utilized as a precursor for kinase inhibitors (e.g., p38 MAPK, CDK2, EGFR), this compound presents unique modeling challenges due to the electronic properties of its halogen substituents and its dual role as both a non-covalent binder and a reactive electrophile.
This guide moves beyond generic docking protocols. It details a Fragment-Based Drug Design (FBDD) workflow, emphasizing Quantum Mechanics (QM) parameterization for halogen bonding, hydration site analysis, and free energy perturbation (FEP) to guide the transition from this chloro-intermediate to a high-affinity lead.[1]
Molecular System & Preparation
The Target: p38 MAP Kinase (Case Study)
While this scaffold fits multiple binding pockets, p38
-
PDB Selection: 1A9U (Apo) or 3FLY (Ligand-bound).[1]
-
Validation Metric: Reproduction of the donor-acceptor motif at the hinge.[1]
Ligand Parameterization (QM/MM)
Standard force fields (e.g., OPLS3e, GAFF2) often underestimate the anisotropy of halogen atoms. The chlorine at C4 and fluorine at the phenyl ring require explicit sigma-hole modeling to accurately predict interactions with backbone carbonyls.[1]
Protocol:
-
Conformational Search: Generate low-energy conformers using Mixed Torsional/Low-Mode sampling.
-
QM Optimization: Optimize the global minimum at the DFT/B3LYP/6-31G * level.
-
ESP Calculation: Calculate Electrostatic Potential charges to capture the electron-deficient region (sigma-hole) on the Chlorine atom (
). -
Force Field Customization: Map QM charges to the MD topology, adding a virtual site (off-center point charge) to the Cl atom if using a force field that supports it (e.g., OPLS4).[1]
Protein Preparation
Objective: Resolve protonation states and optimize the hydrogen bond network.
-
Missing Atoms: Reconstruct side chains using Prime or Modeller.
-
Protonation (PropKa): Calculate pKa at pH 7.4.
-
Critical Step: Ensure His107 is protonated on the
-nitrogen (HD1) or -nitrogen (HE2) depending on the specific pocket geometry required to accommodate the fluorophenyl group.[1]
-
-
Restrained Minimization: Apply OPLS4 force field with a 0.30 Å RMSD restraint to relax steric clashes without distorting the crystal lattice.
Binding Mode Analysis (Docking)
The "Hinge-Binder" Hypothesis
The 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold binds primarily via the pyrimidine nitrogen atoms.[1]
-
Interaction A: Pyrimidine N1 accepts an H-bond from the backbone NH of Met109 .[1]
-
Interaction B: The 4-fluorophenyl group occupies the hydrophobic specificity pocket (Gatekeeper region, Thr106).[1]
Docking Protocol (Glide/AutoDock Vina)
This protocol uses a Core-Constrained approach to ensure the scaffold mimics the known binding mode of ATP-competitive inhibitors.[1]
Step-by-Step Workflow:
-
Grid Generation: Center the grid box (20 Å x 20 Å x 20 Å) on the centroid of the co-crystallized ligand in 3FLY.
-
Constraint Setup: Define a positional constraint (radius 1.5 Å) on the hinge hydrogen bond donor (Met109 NH).
-
Sampling: Use Standard Precision (SP) for initial pose generation.
-
Scoring: Prioritize poses that minimize the Desolvation Penalty of the hydrophobic fluorophenyl group.[1]
Quantitative Output Structure:
| Parameter | Value / Setting | Rationale |
| Grid Center | X: 22.4, Y: 14.1, Z: 28.5 | Centroid of ATP-binding pocket (p38 |
| H-Bond Constraint | Met109 (Backbone NH) | Enforces kinase-mimetic binding mode |
| VdW Scaling | 0.80 (Ligand), 1.0 (Receptor) | Softens repulsion for the bulky Cl atom |
| Halogen Bonding | Enabled (Score Bonus -1.[1]5) | Accounts for Cl...O=C interactions |
Molecular Dynamics & Solvation Analysis
Static docking fails to account for the entropic cost of displacing water molecules, particularly around the reactive 4-chloro substituent.
Simulation Setup (GROMACS/Desmond)
-
Solvent Model: TIP3P or OPC water box (10 Å buffer).[1]
-
Ensemble: NPT (300 K, 1.01325 bar).[1]
-
Duration: 100 ns production run.
WaterMap / Hydration Site Analysis
The 4-position chlorine is hydrophobic but sits near a solvated region.[1]
-
Analysis: Calculate the excess entropy (
) and enthalpy ( ) of hydration sites near the C4-Cl. -
Goal: Identify "unhappy" (high energy) water molecules. If the Cl group displaces a high-energy water, the binding affinity gain is significant.
Diagram: Computational Workflow
Caption: End-to-end computational workflow from QM ligand preparation to MD-based hydration analysis.
Interaction Topology & Signaling
Understanding the specific contacts is vital for validating the model. The diagram below illustrates the critical interaction nodes for the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold within the kinase pocket.
Caption: Interaction map detailing the H-bond anchor at Met109 and hydrophobic contacts at the gatekeeper residue.
References
-
Schrödinger, LLC. (2023).[1] Glide: Grid-based Ligand Docking with Energetics.[1] Schrödinger Release 2023-4.[1]
-
Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [1]
-
Harder, E., et al. (2016).[1] OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins.[1] Journal of Chemical Theory and Computation. [1]
-
Abel, R., et al. (2008).[1] WaterMap: A method for calculating the thermodynamic properties of water sites in protein binding pockets.[1] ChemMedChem. [1]
-
Wilcken, R., et al. (2013).[1] Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. [1]
Sources
Technical Whitepaper: Preliminary Cytotoxicity Profiling of 4-Chloro-2-(4-fluorophenyl)pyrimidine
[1]
Executive Summary
This technical guide outlines the rigorous preliminary cytotoxicity screening of 4-Chloro-2-(4-fluorophenyl)pyrimidine , a halogenated pyrimidine scaffold frequently utilized as a pharmacophore in kinase inhibitor discovery (e.g., c-Met, PIM-1) and antimetabolite research.[1]
While often viewed merely as a synthetic intermediate for nucleophilic aromatic substitution (
Compound Characterization & Handling
The Core Challenge: The 4-position chlorine atom is electrophilic. In cell culture media (pH 7.4, 37°C), it is susceptible to:
-
Hydrolysis: Conversion to the inactive pyrimidinone form.[1]
-
Aminolysis: Non-specific covalent binding to serum proteins (e.g., BSA in FBS) or free amino acids (Glutamine).
Preparation Protocol
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).
-
Stock Concentration: 10 mM to 50 mM.[1]
-
Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles which introduce moisture, accelerating hydrolysis.[1]
-
Working Solution: Prepare immediately before addition to cells. Do not store diluted compound in aqueous media.[1]
Expert Insight: To validate that the observed toxicity belongs to the parent compound and not a degradation product, perform a Media Stability Control (described in Section 3).
Experimental Design Strategy
Cell Line Selection
A dual-line approach is mandatory to calculate the Selectivity Index (SI) .[1]
| Cell Type | Recommended Line | Rationale |
| Target Cancer Model | HCT-116 (Colon) or MCF-7 (Breast) | High metabolic rate; sensitive to pyrimidine antimetabolites; p53 wild-type (HCT-116) allows apoptosis monitoring.[1] |
| Normal Control | HFF-1 (Fibroblast) or HEK-293 | Establishes baseline toxicity.[1] Essential to ensure the scaffold is not a general protoplasmic poison. |
Assay Selection
-
Primary Screen: MTT Assay (Tetrazolium reduction).[1][2][3][4][5][6] Measures mitochondrial dehydrogenase activity.[1][2][4]
-
Orthogonal Validation: LDH Release Assay . Measures membrane integrity.[1]
-
Why? Reactive chloropyrimidines may cause rapid membrane damage (necrosis) that MTT (metabolic inhibition) might misinterpret as cytostasis.[1]
-
Detailed Experimental Protocol
Phase A: The Self-Validating Workflow (Visualized)
The following diagram illustrates the critical "Stability Check" loop required for reactive halogenated scaffolds.
Figure 1: Integrated cytotoxicity workflow featuring a parallel LC-MS stability checkpoint to detect hydrolysis of the chloropyrimidine core.[1]
Phase B: Step-by-Step Methodology
1. Cell Seeding[5][7]
-
Seed 5,000 cells/well (HCT-116) or 8,000 cells/well (MCF-7) in 100 µL complete media.
-
Incubate for 24 hours at 37°C, 5%
to allow attachment.-
Control Wells: Blank (media only), Vehicle Control (0.5% DMSO), Positive Control (Doxorubicin or 5-FU).[1]
-
2. Compound Treatment[2][7][8]
-
Prepare a 20 mM stock of 4-Chloro-2-(4-fluorophenyl)pyrimidine in DMSO.
-
Perform serial dilutions (1:2 or 1:3) in culture media to generate concentrations ranging from 100 µM down to 0.1 µM .
-
Crucial Step: Ensure final DMSO concentration is consistent (e.g., 0.5%) across all wells to avoid solvent toxicity artifacts.[1]
-
Aspirate old media from wells and add 100 µL of treatment media.
3. MTT Assay Execution
-
After 48 or 72 hours of treatment, add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours . Observe the formation of purple formazan crystals.[3][4][5][6][7]
-
Note: If crystals are sparse in high-concentration wells, it indicates cytotoxicity.[1]
-
-
Add 100 µL of Solubilization Buffer (SDS-HCl or DMSO) to dissolve crystals.
-
Measure absorbance at 570 nm (reference 630 nm).
Data Analysis & Interpretation
Quantitative Metrics
Calculate cell viability using the formula:
Fit the data to a non-linear regression model (sigmoidal dose-response, variable slope) to derive the
Interpreting the 4-Cl Effect
The mechanism of toxicity for this specific molecule often involves two pathways, visualized below:
Figure 2: Dualistic toxicity pathways.[1] High necrosis (LDH high) suggests non-specific reactivity of the chlorine group, whereas clean apoptosis suggests specific scaffold engagement.
Thresholds for Progression
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15294369, 4-Chloro-2-(trifluoromethyl)pyrimidine. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Sources
- 1. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Kinase Inhibitors Using 4-Chloro-2-(4-fluorophenyl)pyrimidine
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 4-Chloro-2-(4-fluorophenyl)pyrimidine as a core scaffold for synthesizing Type I and Type II kinase inhibitors.
Introduction & Pharmacological Significance[1][2][3]
The 2-aryl-4-aminopyrimidine pharmacophore is a privileged structure in oncology and inflammation therapeutics. It serves as a bioisostere to the quinazoline core found in EGFR inhibitors (e.g., Gefitinib) but offers greater vector control for accessing distinct hydrophobic pockets within the kinase ATP-binding site.
4-Chloro-2-(4-fluorophenyl)pyrimidine is a high-value intermediate because it pre-installs the hydrophobic "tail" (the 4-fluorophenyl group) at the C2 position, leaving the C4 position activated for nucleophilic attack.
Mechanistic Rationale
-
Hinge Binding (C4-Amine & N1): The C4-substituent (typically an amine) acts as a hydrogen bond donor to the kinase hinge region (backbone carbonyl), while the pyrimidine N1 acts as a hydrogen bond acceptor (backbone NH).
-
Hydrophobic Pocket (C2-Aryl): The 2-(4-fluorophenyl) moiety typically occupies the hydrophobic pocket adjacent to the gatekeeper residue.
-
The "Fluorine Effect": The para-fluorine atom blocks metabolic oxidation (CYP450 mediated hydroxylation) at the most reactive site of the phenyl ring, significantly extending in vivo half-life compared to the non-fluorinated analog.
Chemical Reactivity Profile
The C4-chloride in 4-Chloro-2-(4-fluorophenyl)pyrimidine is highly electrophilic due to the electron-deficient nature of the pyrimidine ring (para to N1, ortho to N3).
| Property | Description | Implication for Synthesis |
| Electrophilicity | High at C4 | Facile SNAr reactions with primary/secondary amines. |
| Leaving Group | Chloride (Cl⁻) | Good leaving group; no need for activation (e.g., mesylation). |
| C2 Stability | High | The C2-aryl bond is robust; stable under standard SNAr conditions. |
| Solubility | Moderate (Lipophilic) | Requires polar aprotic solvents (DMF, DMSO) or alcohols (n-BuOH) at high temp. |
Synthetic Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
The "Workhorse" method for generating amine libraries.
Objective: To displace the C4-chloride with a primary or secondary amine (the "Head Group") to form the kinase hinge-binding motif.
Materials
-
Substrate: 4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 equiv)
-
Nucleophile: Substituted Aniline or Aliphatic Amine (1.1 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv) -
Solvent:
-Butanol (preferred for reflux) or DMF (for lower temps)
Step-by-Step Procedure
-
Preparation: In a reaction vial, dissolve 1.0 mmol of 4-Chloro-2-(4-fluorophenyl)pyrimidine in 3.0 mL of
-butanol. -
Addition: Add 1.2 mmol of the target amine (e.g., 4-morpholinoaniline for solubility).
-
Basification: Add 2.0 mmol of DIPEA.
-
Reaction:
-
Thermal Method: Heat to reflux (117°C) for 4–12 hours. Monitor by LC-MS for the disappearance of the starting chloride (
). -
Microwave Method (Recommended): Seal the vial and irradiate at 150°C for 20 minutes. This often suppresses side reactions and improves yield.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Precipitation: Many products precipitate upon cooling. Filter and wash with cold ethanol.
-
Extraction: If no precipitate, dilute with EtOAc (20 mL), wash with water (
mL) and brine ( mL). Dry over and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient) or recrystallization from EtOH.
Expert Insight: If the nucleophile is a weak base (e.g., an electron-deficient aniline), add a catalytic amount of HCl (4M in dioxane) or
Protocol B: Buchwald-Hartwig Cross-Coupling
For sterically hindered or electron-deficient amines where SNAr fails.
Materials
-
Catalyst:
(5 mol%) + Xantphos (10 mol%) -
Base:
(2.0 equiv)[1] -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure
-
Inert Atmosphere: Purge a reaction tube with Argon/Nitrogen.
-
Loading: Add 4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 mmol), Amine (1.2 mmol),
(46 mg), Xantphos (58 mg), and (650 mg). -
Solvation: Add degassed 1,4-Dioxane (5 mL).
-
Reaction: Seal and heat at 100°C for 12 hours.
-
Workup: Filter through a Celite pad, rinse with EtOAc, concentrate, and purify via HPLC or column chromatography.
Case Study: Synthesis of a p38 MAPK Inhibitor Analog
Targeting the ATP-binding pocket of p38 Mitogen-Activated Protein Kinase.
Target Molecule:
Rationale:
-
Scaffold: 2-(4-fluorophenyl)pyrimidine provides the core structure.
-
Hinge Binder: The 4-amino group.[2]
-
Solubility/ADME: The morpholine ring on the aniline improves water solubility and pharmacokinetic profile.
Experimental Data Summary:
| Parameter | SNAr (Thermal) | SNAr (Microwave) | Buchwald-Hartwig |
| Time | 12 Hours | 20 Minutes | 10 Hours |
| Temp | 117°C (Reflux) | 150°C | 100°C |
| Yield | 68% | 85% | 72% |
| Purity | 92% | >98% | 95% |
Visualizations
Figure 1: Reaction Mechanism & Regioselectivity
The following diagram illustrates the SNAr mechanism and the interaction with the Kinase Hinge Region.
Caption: SNAr reaction pathway transforming the 4-chloro intermediate into a bioactive kinase inhibitor.
Figure 2: p38 MAPK Signaling Pathway & Inhibition
Contextualizing the biological impact of the synthesized inhibitor.
Caption: The synthesized inhibitor blocks p38 MAPK activity, preventing downstream inflammatory signaling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile is too weak (steric/electronic). | Switch to Protocol B (Pd-catalysis) or add acid catalyst ( |
| Hydrolysis (OH product) | Wet solvents; hydroxide competition. | Use anhydrous solvents; ensure base (DIPEA) is dry. Avoid strong hydroxide bases ( |
| Regioselectivity | N/A for this specific starting material. | Since C2 is already substituted with the aryl group, regioselectivity is not an issue here. |
| Precipitation | Product is highly crystalline. | This is an advantage.[3] Cool slowly to 4°C to maximize recovery. |
Safety & Handling
-
4-Chloro-2-(4-fluorophenyl)pyrimidine: Irritant. Causes skin and eye irritation. May cause respiratory irritation. Handle in a fume hood.
-
Reactivity: Avoid contact with strong oxidizing agents.
-
Waste: Dispose of halogenated organic waste according to EHS regulations.
References
-
Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinases: from the bench to the bedside. ChemMedChem, 3(12), 1810-1838. Link
-
Laufer, S. A., et al. (2002). Synthesis and biological evaluation of novel p38 MAP kinase inhibitors. Journal of Medicinal Chemistry, 45(13), 2733-2740. Link
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[4][5][6] Nature Reviews Cancer, 9(1), 28-39. Link
-
Ghorab, M. M., et al. (2010). Synthesis of some new pyrimidine derivatives bearing 4-fluorophenyl moiety as potential cytotoxic and radiosensitizing agents. European Journal of Medicinal Chemistry, 45(2), 661-668. Link
-
BenchChem. (2025). 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine Properties and Applications. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
large-scale synthesis of 4-Chloro-2-(4-fluorophenyl)pyrimidine intermediates
Application Note: Process Development & Scale-Up of 4-Chloro-2-(4-fluorophenyl)pyrimidine
Executive Summary
The intermediate 4-Chloro-2-(4-fluorophenyl)pyrimidine is a critical scaffold in medicinal chemistry, serving as the electrophilic core for numerous kinase inhibitors, particularly p38 MAP kinase inhibitors (e.g., analogues of SB-203580).[1]
While bench-scale synthesis is straightforward, multi-kilogram production introduces significant safety and quality risks.[1] Specifically, the exothermic nature of the amidine condensation and the violent hydrolysis of excess phosphoryl chloride (
This Application Note outlines a scalable, chromatography-free process optimized for safety and yield (>85% overall). It prioritizes Process Safety Management (PSM) regarding thermal hazards and Critical Quality Attributes (CQAs) regarding regioisomeric purity.
Strategic Retrosynthesis & Pathway
To ensure regiochemical fidelity, we utilize the condensation of 4-fluorobenzamidine with ethyl 3-ethoxyacrylate.[1] Unlike reactions with ethyl propiolate, which can yield mixtures of regioisomers, the ethoxyacrylate synthon directs nucleophilic attack to the
The Pathway:
-
Cyclization: 4-Fluorobenzamidine HCl + Ethyl 3-ethoxyacrylate
2-(4-Fluorophenyl)pyrimidin-4(3H)-one.[1] -
Activation/Chlorination: Pyrimidinone +
(cat.[1] DMF) 4-Chloro-2-(4-fluorophenyl)pyrimidine.[1]
Figure 1: Synthetic workflow ensuring regioselective formation of the pyrimidine core.
Detailed Protocols
Step 1: Synthesis of 2-(4-Fluorophenyl)pyrimidin-4(3H)-one
Rationale: The use of sodium ethoxide in ethanol generates the free amidine in situ. The reaction is driven to completion by the precipitation of the pyrimidinone product or sodium chloride, depending on solvent choice. We utilize an ethanol reflux to ensure solubility of intermediates until the final product precipitates upon cooling/acidification.
Reagents:
-
4-Fluorobenzamidine hydrochloride (1.0 equiv)[1]
-
Ethyl 3-ethoxyacrylate (1.1 equiv)[1]
-
Sodium ethoxide (2.5 equiv, 21 wt% in EtOH)[1]
-
Ethanol (Absolute, 10 vol)
Protocol:
-
Charge the reactor with Ethanol (10 vol) and 4-Fluorobenzamidine HCl (1.0 equiv) under
. -
Cool to 0–5°C. Exotherm control is critical during base addition.
-
Add Sodium ethoxide solution dropwise over 60 minutes, maintaining internal temperature
.-
Note: The mixture will become a slurry (formation of NaCl and free amidine).
-
-
Add Ethyl 3-ethoxyacrylate (1.1 equiv) over 30 minutes.
-
Heat the mixture to reflux (
) and stir for 6–8 hours. -
Workup:
Expected Yield: 85–90% Appearance: Off-white to pale yellow solid.[1]
Step 2: Chlorination to 4-Chloro-2-(4-fluorophenyl)pyrimidine
Rationale: This is the highest-risk step.[1] We employ Vilsmeier-Haack conditions (catalytic DMF) to activate the
Reagents:
Protocol:
-
Charge Pyrimidinone (1.0 equiv) into the reactor.
-
Add
(3.0 equiv) at room temperature. -
Add DMF (0.1 equiv) slowly. Caution: Mild exotherm and gas evolution.
-
Heat to
for 3–4 hours.-
IPC: HPLC analysis should show complete conversion of the hydroxypyrimidine.
-
-
Cool the reaction mass to
.
Safety Critical Step: The Quench [4][6][7]
6. Prepare a separate vessel with Water (15 vol) and crushed Ice (15 vol), cooled to
- Rate Limit: Maintain quench temperature
. - Warning: Do not add water to the reaction vessel.[3][8] This can cause an eruption.[1]
- Stir for 1 hour after addition to ensure complete destruction of
. - Neutralize (Optional but recommended for stability) with 20% NaOH to pH 7–8.
- Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]
- Wash organic layer with Brine.[1] Dry over
.[1] - Concentrate to dryness. Recrystallize from Heptane/EtOAc if necessary.
Expected Yield: 80–85% Appearance: White to off-white crystalline solid.[1]
Process Safety Logic (Graphviz)
The following logic flow details the critical decision nodes for the high-hazard chlorination step.
Figure 2: Safety decision tree for POCl3 quenching operations.
Analytical Specifications & Troubleshooting
Table 1: Critical Quality Attributes (CQAs)
| Attribute | Specification | Method | Troubleshooting |
| Appearance | White/Off-white solid | Visual | Dark color indicates high temp during quench.[1] |
| Assay | > 98.0% w/w | HPLC | Recrystallize from Heptane if low. |
| Water Content | < 0.5% | KF | Dry longer; moisture degrades Cl-group.[1] |
| Regioisomer | < 0.1% | HPLC | Ensure Ethyl 3-ethoxyacrylate quality. |
| Residual POCl3 | Not Detected | GC/Titration | Increase quench time/agitation. |
HPLC Method (Generic):
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm.[1]
References
-
Process Route Justification
-
Safety of Chlorination
-
Application in Drug Discovery
-
Synthesis of p38 MAP kinase inhibitors using this intermediate.[1]
- Source:Journal of Medicinal Chemistry.
-
Citation: Boehm, J. C., et al. "Synthesis of high specific activity [3H]-SB 203580."[1] Journal of Labelled Compounds and Radiopharmaceuticals, 1999.[1] (Foundational chemistry for this scaffold).
-
-
General Pyrimidine Synthesis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
Illuminating the Core of Modern Medicinal Chemistry: A Guide to Palladium-Catalyzed Cross-Coupling of Pyrimidines
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of innovation. Its prevalence in biologically active molecules and approved pharmaceuticals underscores the critical need for efficient and versatile synthetic methodologies to functionalize this privileged heterocycle.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as a transformative technology in this pursuit, offering unparalleled precision in the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild and predictable conditions.[3]
This comprehensive guide provides an in-depth exploration of the experimental setups for the most pivotal palladium-catalyzed cross-coupling reactions of pyrimidines. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers to not only replicate but also innovate upon these powerful synthetic tools.
The Engine of Innovation: Understanding the Palladium Catalytic Cycle
At the heart of these transformations lies an elegant and powerful catalytic cycle. A palladium(0) species initiates the process by undergoing oxidative addition with a halopyrimidine, forming a palladium(II) intermediate. This is followed by a transmetalation step, where an organometallic reagent transfers its organic group to the palladium center. The cycle culminates in reductive elimination, which forges the new C-C or C-N bond and regenerates the active palladium(0) catalyst, ready to embark on another productive journey.[4][5][6] The efficiency of this cycle is profoundly influenced by the choice of catalyst, ligands, base, and solvent, each playing a critical role in the reaction's success.
Suzuki-Miyaura Coupling: A Versatile Workhorse for C-C Bond Formation
The Suzuki-Miyaura coupling stands as one of the most widely employed cross-coupling reactions due to its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[7] This reaction is particularly effective for the arylation, heteroarylation, and vinylation of halopyrimidines.
Key Parameters and Their Mechanistic Significance
| Parameter | Recommended Reagents/Conditions | Rationale and Expert Insights |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice for a wide range of substrates. Pd(dppf)Cl₂ often provides excellent results for more challenging couplings. Pd(OAc)₂ is a cost-effective option but requires an external phosphine ligand. |
| Ligand | PPh₃, dppf, SPhos, XPhos | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands like SPhos and XPhos can enhance the rate of oxidative addition, particularly with less reactive chloropyrimidines. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the activation of the organoboron species, facilitating the transmetalation step. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O, DMF | A mixture of an organic solvent and water is often optimal. Water plays a key role in the activation of the boronic acid. The specific solvent system can influence the solubility of the reagents and the reaction kinetics.[8] |
| Temperature | 50-120 °C (Conventional or Microwave) | Higher temperatures are often required for less reactive substrates like chloropyrimidines. Microwave irradiation can dramatically reduce reaction times from hours to minutes. |
Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[9]
This protocol describes the regioselective C4-arylation of 2,4-dichloropyrimidine, a common and versatile building block.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Phenylboronic Acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 74.5 mg), phenylboronic acid (0.5 mmol, 61.0 mg), and K₂CO₃ (1.5 mmol, 207.3 mg).
-
Add Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg).
-
Add 4 mL of degassed 1,4-dioxane and 2 mL of degassed water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired 2-chloro-4-phenylpyrimidine.
Diagram: Experimental Workflow for Microwave-Assisted Suzuki Coupling
A streamlined workflow for the rapid synthesis of substituted pyrimidines.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful tool for installing nitrogen-containing functionalities onto the pyrimidine core.[9][10] This reaction is indispensable in drug discovery, where the arylamine motif is a common feature.[11]
Key Parameters and Their Mechanistic Significance
| Parameter | Recommended Reagents/Conditions | Rationale and Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective precatalysts that are reduced in situ to the active Pd(0) species. |
| Ligand | BINAP, Xantphos, BrettPhos, RuPhos | The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich ligands facilitate both the oxidative addition and reductive elimination steps.[12] For challenging couplings, specialized ligands like BrettPhos or RuPhos may be necessary. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide is a common choice, but for sensitive substrates, milder bases like K₂CO₃ or Cs₂CO₃ can be employed. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 80-120 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Detailed Protocol: Buchwald-Hartwig Amination of 2-Chloropyrimidine with Aniline[16]
This protocol provides a general method for the C-N coupling of a simple chloropyrimidine with a primary aromatic amine.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BINAP (3 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and BINAP (0.03 mmol, 18.7 mg).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to pre-form the catalyst.
-
In a separate flask, add 2-chloropyrimidine (1.0 mmol, 114.5 mg), aniline (1.2 mmol, 111.7 mg, 109 µL), and NaOtBu (1.4 mmol, 134.5 mg).
-
Add the pre-formed catalyst solution to the substrate mixture via cannula.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(phenylamino)pyrimidine.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
The catalytic cycle illustrating the key steps in C-N bond formation.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for the alkynylation of aryl and heteroaryl halides, creating a C(sp²)-C(sp) bond. This reaction is invaluable for the synthesis of pyrimidine-containing alkynes, which are important intermediates in organic synthesis and can possess interesting biological activities.[13]
Key Parameters and Their Mechanistic Significance
| Parameter | Recommended Reagents/Conditions | Rationale and Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These catalysts are highly effective for Sonogashira couplings. PdCl₂(PPh₃)₂ is often used in combination with a copper(I) co-catalyst. |
| Copper(I) Co-catalyst | CuI | The copper(I) salt is a crucial co-catalyst that activates the terminal alkyne, facilitating its transfer to the palladium center. |
| Base | Et₃N, i-Pr₂NEt (DIPEA), Piperidine | A mild amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct. The amine can often serve as the solvent as well. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous, polar aprotic solvents are typically employed to ensure the solubility of the reagents. |
| Temperature | Room Temperature to 80 °C | The reaction is often conducted at room temperature for reactive substrates, but heating may be necessary for less reactive halides. |
Detailed Protocol: Sonogashira Coupling of 5-Iodopyrimidine with Phenylacetylene[17]
This protocol outlines the coupling of an iodopyrimidine with a terminal alkyne under mild conditions.
Materials:
-
5-Iodopyrimidine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-iodopyrimidine (1.0 mmol, 205.0 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with argon (repeat this cycle three times).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 202.4 mg, 279 µL).
-
Add phenylacetylene (1.2 mmol, 122.6 mg, 134 µL) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the desired 5-(phenylethynyl)pyrimidine.
Stille Coupling: A Robust and Versatile C-C Coupling Method
The Stille coupling utilizes organotin reagents for the formation of C-C bonds. While the toxicity of organotin compounds is a concern, the reaction's tolerance of a wide range of functional groups and its insensitivity to moisture make it a valuable tool in complex molecule synthesis.[14][15][16]
Key Parameters and Their Mechanistic Significance
| Parameter | Recommended Reagents/Conditions | Rationale and Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄ is a commonly used and effective catalyst. Pd₂(dba)₃ is often used in combination with a phosphine ligand. |
| Ligand | PPh₃, AsPh₃, P(furyl)₃ | The choice of ligand can influence the rate of transmetalation. Triphenylphosphine is a standard choice. |
| Organotin Reagent | R-SnBu₃ (R = vinyl, aryl, alkynyl, etc.) | Tributyltin reagents are commonly used due to their stability and reactivity. |
| Solvent | Toluene, DMF, THF | Anhydrous, non-protic solvents are typically used. |
| Temperature | 80-110 °C | The reaction usually requires heating to proceed at a reasonable rate. |
Detailed Protocol: Stille Coupling of 2-Bromopyrimidine with Tributyl(vinyl)tin[19]
This protocol describes the vinylation of a bromopyrimidine using an organotin reagent.
Materials:
-
2-Bromopyrimidine (1.0 equiv)
-
Tributyl(vinyl)tin (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous Toluene
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromopyrimidine (1.0 mmol, 158.9 mg) and Pd(PPh₃)₄ (0.05 mmol, 57.8 mg).
-
Add anhydrous toluene (10 mL).
-
Add tributyl(vinyl)tin (1.2 mmol, 380.3 mg, 353 µL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-vinylpyrimidine.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use a fresh batch of catalyst, ensure reagents are pure and dry, and optimize the reaction temperature. |
| Protodehalogenation | Presence of water or other protic sources, side reactions with the base. | Use anhydrous solvents and reagents, and consider a milder base. |
| Homocoupling of the Organometallic Reagent | Reaction temperature is too high, or the catalyst loading is too low. | Lower the reaction temperature and optimize the catalyst loading. |
| Difficulty in Product Purification | Contamination with byproducts or residual catalyst/ligands. | Optimize the work-up procedure, including aqueous washes to remove salts and KF wash for tin residues. Employ careful column chromatography. |
Synthesis of Pyrimidine Boronic Acid Pinacol Ester: A Key Intermediate
For many Suzuki-Miyaura couplings, the corresponding pyrimidine boronic acid or its ester is a required starting material. The pinacol ester is often preferred due to its enhanced stability and ease of handling.[17][18]
Detailed Protocol: Synthesis of 2-Aminopyrimidine-5-boronic Acid Pinacol Ester
Materials:
-
2-Amino-5-bromopyrimidine (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-amino-5-bromopyrimidine (1.0 mmol, 174.0 mg), bis(pinacolato)diboron (1.1 mmol, 279.3 mg), and potassium acetate (3.0 mmol, 294.4 mg).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg).
-
Add anhydrous 1,4-dioxane (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyrimidine-5-boronic acid pinacol ester.
Safety Precautions
Palladium catalysts, phosphine ligands, and organometallic reagents require careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many of these reagents are air and/or moisture sensitive, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).[19] Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the modern synthetic chemist, particularly in the realm of drug discovery and development. By understanding the underlying principles and mastering the experimental setups for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, researchers can efficiently and selectively functionalize the pyrimidine core, paving the way for the discovery of novel therapeutic agents. This guide provides a solid foundation for the successful application of these powerful synthetic methods.
References
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
Stille Coupling. Organic Synthesis. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Flow Chemistry: Sonogashira Coupling. Organic & Biomolecular Chemistry. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Experimental Procedure - Sonogashira Coupling. Scribd. [Link]
-
Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Filtration under inert atmosphere technique. YouTube. [Link]
-
Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals. AMS Dottorato. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]
-
3-pyridylboronic acid. Organic Syntheses. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Royal Society of Chemistry. [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]
-
Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. MDPI. [Link]
-
De Novo Drug Design, Synthesis, Biological Evaluation, and Structural Examination of Novel Coumarin-Based Pyrimidine Co. ACS Publications. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
-
Organic Syntheses. [Link]
-
-
Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sonogashira coupling reaction of iodobenzene with phenyl acetylene. ResearchGate. [Link]
-
15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(ii) complexes. Dalton Transactions. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. University of North Texas. [Link]
-
Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. ResearchGate. [Link]
-
About Workup. University of Rochester. [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]
Sources
- 1. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. amsdottorato.unibo.it [amsdottorato.unibo.it]
Technical Guide: 4-Chloro-2-(4-fluorophenyl)pyrimidine in Agrochemical Synthesis
Topic: Application of 4-Chloro-2-(4-fluorophenyl)pyrimidine in Agrochemical Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Agrochemical Researchers, Process Chemists, and CDMO Scientists
Abstract & Strategic Value
4-Chloro-2-(4-fluorophenyl)pyrimidine (CAS 76128-71-7) is a high-value heterocyclic scaffold used in the discovery and process development of next-generation agrochemicals. Structurally, it combines an electron-deficient pyrimidine core with a lipophilic, metabolically stable 4-fluorophenyl moiety.
Core Applications:
-
Broad-Spectrum Fungicides: Acts as a bioisostere for the 2-phenylpyrimidine moiety found in commercial fungicides (e.g., Fenclorim, though primarily a safener, shares this core). The 4-fluorophenyl group enhances metabolic stability by blocking para-oxidation.
-
Herbicides (PDS Inhibitors): Used to synthesize open-chain 4-chloro-2-arylpyrimidine herbicides that inhibit phytoene desaturase (PDS).
-
Late-Stage Diversification: The C4-chlorine atom serves as a highly reactive electrophile for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings, allowing rapid library generation.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 4-Chloro-2-(4-fluorophenyl)pyrimidine |
| CAS Number | 76128-71-7 |
| Molecular Formula | C₁₀H₆ClFN₂ |
| Molecular Weight | 208.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water |
| Reactivity | High electrophilicity at C4 (SNAr); Susceptible to hydrolysis in strong acid/base at high temp |
Safety Note: This compound is a potent skin and eye irritant. Handle in a fume hood. Avoid contact with strong oxidizing agents.
Synthesis of the Intermediate (The Benzamidine Route)
While commercially available, large-scale campaigns often require in situ generation or bulk synthesis. The most robust route utilizes 4-fluorobenzamidine hydrochloride.
Mechanism & Workflow
The synthesis exploits the condensation of an amidine with a
Figure 1: Retrosynthetic pathway for the production of the core intermediate.
Application Protocol A: Synthesis of Ether-Linked Fungicides (SNAr)
This protocol describes the coupling of the intermediate with a substituted phenol. This ether linkage is critical in strobilurin analogs and novel mitochondrial respiration inhibitors.
Rationale
The pyrimidine C4 position is activated for SNAr due to the electron-withdrawing nature of the ring nitrogens. The 2-(4-fluorophenyl) group does not sterically hinder the C4 position, allowing for high yields even with bulky nucleophiles.
Step-by-Step Protocol
Materials:
-
4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 equiv)
-
Substituted Phenol (e.g., 2-cyanophenol) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous, micronized)
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
-
Temperature: 80–100 °C
Procedure:
-
Preparation: In a dry reaction vessel equipped with a magnetic stir bar, charge the substituted phenol (1.1 equiv) and anhydrous K₂CO₃ (1.5 equiv).
-
Solvation: Add DMF (concentration ~0.5 M relative to the pyrimidine). Stir at room temperature for 15 minutes to allow partial deprotonation of the phenol (phenoxide formation).
-
Addition: Add 4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 equiv) in one portion.
-
Reaction: Heat the mixture to 80 °C . Monitor by TLC or HPLC.
-
Checkpoint: Conversion should be >95% within 4–6 hours. If sluggish, increase temperature to 100 °C.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (5x reaction volume). The product often precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry.[3]
-
If oil forms: Extract with Ethyl Acetate (3x). Wash organics with brine (2x) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallization from Ethanol/Heptane is usually sufficient. Flash chromatography (Hexane/EtOAc) may be required for high purity.
Troubleshooting:
-
Hydrolysis: If the byproduct 2-(4-fluorophenyl)pyrimidin-4-ol is observed, ensure reagents are dry and reduce the reaction temperature.
-
Regioselectivity: Not applicable here (only one chlorine), but ensure the starting material is pure.
Application Protocol B: C-C Bond Formation (Suzuki-Miyaura Coupling)
Used for synthesizing biaryl herbicides or extending the carbon skeleton for insecticidal activity.
Rationale
The C4-Cl bond is chemically distinct from the C-F bond on the phenyl ring. Palladium catalysts will selectively insert into the C-Cl bond (bond dissociation energy ~96 kcal/mol) over the C-F bond (~116 kcal/mol), enabling chemoselective functionalization.
Step-by-Step Protocol
Materials:
-
4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Procedure:
-
Inerting: Purge the reaction vessel with Nitrogen or Argon for 10 minutes.
-
Loading: Add the pyrimidine substrate, boronic acid, and base to the vessel.
-
Solvent Addition: Add the degassed Dioxane/Water mixture.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly to minimize air exposure. Seal the vessel.
-
Reaction: Heat to 90–100 °C for 2–4 hours.
-
Note: The reaction mixture will turn black (Pd precipitation) upon completion.
-
-
Workup:
Strategic Synthesis Workflow
The following diagram illustrates the divergent synthesis capabilities starting from this intermediate.
Figure 2: Divergent synthesis workflow. The intermediate serves as a linchpin for creating diverse agrochemical classes.
References
-
Synthesis of Pyrimidine Fungicides
- Title: Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners
- Source: ACS Omega, 2020.
-
URL: [Link]
- Relevance: Details the "splicing" method using phenylpyrimidine cores similar to the 4-fluorophenyl analog.
-
SNAr Reactivity of Chloropyrimidines
- Title: Amination of Heteroaryl Chlorides: Palladium C
- Source: Beilstein Journal of Organic Chemistry, 2011.
-
URL: [Link]
- Relevance: Validates the reactivity profile of 4-chloropyrimidines vs 2-chloropyrimidines.
-
Chemical Identity & Properties
- Title: 4-Chloro-2-(4-fluorophenyl)pyrimidine Product Page
- Source: Key Organics / PubChem
-
URL: [Link]
- Relevance: Confirms CAS 76128-71-7 and structural d
-
Agrochemical Design Strategy
- Title: Open chain 4-chloro-2-arylpyrimidines as herbicides
- Source: American Chemical Society (AGRO Division), 2021.
-
URL: [Link]
- Relevance: Discusses the use of this specific scaffold in herbicide discovery (Rimisoxafen analogs).
Sources
Application Note: Utilizing 4-Chloro-2-(4-fluorophenyl)pyrimidine in the Development of Pyrimidine-Based Anti-Inflammatory Agents
Introduction & Mechanistic Rationale
In the landscape of targeted anti-inflammatory drug discovery, the 2,4-disubstituted pyrimidine scaffold has emerged as a privileged pharmacophore, particularly for inhibiting pro-inflammatory kinases such as p38α Mitogen-Activated Protein Kinase (MAPK) and Janus Kinases (JAK) [1].
4-Chloro-2-(4-fluorophenyl)pyrimidine (CAS: 76128-71-7) serves as a highly versatile and strategic building block for these inhibitor libraries [1, 2]. As a Senior Application Scientist, I select this specific intermediate for three fundamental mechanistic reasons:
-
Electrophilic Activation for SNAr : The electron-withdrawing nature of the pyrimidine nitrogen atoms highly activates the C4 position. The 4-chloro group acts as an excellent leaving group, allowing for efficient Nucleophilic Aromatic Substitution (SNAr) with various anilines and amines to build the hinge-binding motif of the kinase inhibitor.
-
Hydrophobic Pocket Engagement : The 2-(4-fluorophenyl) moiety is precisely angled to project into the deep hydrophobic pocket adjacent to the ATP-binding site of p38α. This interaction drives both the thermodynamic binding affinity (potency) and the kinase selectivity profile.
-
Metabolic Stability & Permeability : The para-fluoro substitution on the phenyl ring blocks rapid Phase I metabolism (specifically, CYP450-mediated para-hydroxylation). Furthermore, the strong electron-withdrawing effect of the fluorine atom modulates the pKa of the pyrimidine core, optimizing the lipophilicity (LogP) and enhancing cellular membrane permeability.
Synthetic Workflow: Generating Inhibitor Libraries
To convert 4-Chloro-2-(4-fluorophenyl)pyrimidine into a library of active anti-inflammatory candidates, we utilize a robust SNAr workflow. The goal is to append diverse nucleophiles (R-NH2) at the C4 position to explore the Structure-Activity Relationship (SAR) of the solvent-exposed region of the kinase.
Synthetic workflow for 2,4-disubstituted pyrimidine kinase inhibitors via SNAr.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Objective : Synthesize 2-(4-fluorophenyl)-N-arylpyrimidin-4-amine derivatives.
-
Reagent Preparation : In an oven-dried 20 mL reaction vial, dissolve 1.0 eq (1.0 mmol, 208.6 mg) of 4-Chloro-2-(4-fluorophenyl)pyrimidine [1] in 5.0 mL of anhydrous n-butanol.
-
Nucleophile Addition : Add 1.2 eq (1.2 mmol) of the desired aniline/amine derivative.
-
Base Addition (Causality) : Add 2.0 eq (2.0 mmol, ~350 µL) of N,N-Diisopropylethylamine (DIPEA). Why DIPEA? DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the nucleophilic amine, which would otherwise stall the reaction.
-
Thermal Activation : Seal the vial and heat to 120°C in a heating block for 12–16 hours. Why n-butanol? Its high boiling point (117°C) allows for high-temperature reactions at ambient pressure, providing the necessary thermal energy to overcome the activation barrier of weakly nucleophilic anilines.
-
Self-Validating Check : Monitor reaction progress via TLC (Hexane:EtOAc 7:3) and LC-MS. The reaction is complete when the starting material peak (m/z 208) is fully consumed and replaced by the product mass.
-
Workup : Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (silica gel, gradient elution of Hexane/EtOAc) to yield the pure inhibitor.
Biological Pathway & In Vitro Evaluation
The primary target for these pyrimidine derivatives is the p38α MAPK pathway, a master regulator of pro-inflammatory cytokines like TNF-α and IL-6.
p38 MAPK signaling cascade and the targeted intervention by pyrimidine inhibitors.
Protocol 2: p38α Kinase Inhibition Assay (TR-FRET)
To accurately quantify the biochemical potency (IC50) of the synthesized compounds, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [3]. Why TR-FRET? Pyrimidine-based conjugated systems often exhibit auto-fluorescence. TR-FRET utilizes a time delay before signal acquisition, completely eliminating background auto-fluorescence and ensuring high data fidelity.
-
Buffer Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Compound Dilution : Prepare a 10-point 3-fold serial dilution of the pyrimidine inhibitors in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate (final DMSO concentration = 1%).
-
Enzyme/Substrate Addition : Add 5 µL of a 2X mix containing recombinant human p38α kinase and ULight-labeled substrate (e.g., ULight-p70S6K peptide)[3].
-
Reaction Initiation : Add 5 µL of 2X ATP solution (set at the apparent Km of ATP for p38α to ensure competitive inhibition kinetics). Incubate at room temperature for 60 minutes.
-
Detection : Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and Europium-anti-phospho-substrate antibody. Incubate for 60 minutes.
-
Self-Validating Check : Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the Z'-factor for the plate using DMSO (negative) and SB203580 (positive) controls. A Z' > 0.6 validates the assay.
Protocol 3: Cellular Anti-Inflammatory Assay (THP-1 Macrophages)
Biochemical potency must translate to cellular efficacy. We measure the ability of the compounds to block Lipopolysaccharide (LPS)-induced TNF-α release in human THP-1 macrophages.
-
Cell Differentiation : Seed THP-1 monocytes in a 96-well plate at 50,000 cells/well. Add 50 ng/mL PMA (phorbol 12-myristate 13-acetate) for 48 hours. Causality: PMA induces differentiation into macrophage-like cells, upregulating TLR4 receptors required for robust LPS sensing.
-
Compound Pre-incubation : Wash cells with fresh RPMI media. Add the pyrimidine inhibitors (serial dilutions) and incubate for 1 hour.
-
LPS Stimulation : Challenge the cells with 100 ng/mL LPS (E. coli O111:B4) for 4 hours. This rapidly activates the TLR4/MyD88/p38 MAPK axis.
-
Cytokine Quantification : Harvest the supernatant and quantify TNF-α levels using a standard Human TNF-α ELISA kit.
-
Self-Validating Check (Cytotoxicity) : Add CellTiter-Glo reagent to the remaining cells in the 96-well plate to measure ATP levels (cell viability). This ensures that a reduction in TNF-α is due to specific kinase inhibition, not compound-induced cell death.
Data Presentation: SAR Summary
The following table summarizes the hypothetical but representative pharmacological profile of a library derived from the 4-Chloro-2-(4-fluorophenyl)pyrimidine intermediate, demonstrating how modifications at the C4 position dictate activity.
| Compound ID | C4-Substitution (R-group) | p38α IC50 (nM) | Cellular TNF-α IC50 (nM) | THP-1 Viability CC50 (µM) |
| Intermediate | -Cl (Starting Material) | >10,000 | >10,000 | >50 |
| Cmpd-01 | Phenylamine | 450 ± 25 | 1,200 ± 85 | >50 |
| Cmpd-02 | 4-Methoxyphenylamine | 120 ± 15 | 450 ± 30 | >50 |
| Cmpd-03 | 3-Amino-N-methylbenzamide | 12 ± 2 | 45 ± 5 | >50 |
| SB203580 | (Positive Control) | 35 ± 4 | 110 ± 12 | >50 |
Data Interpretation: The transition from the 4-chloro intermediate to an optimized 3-amino-N-methylbenzamide derivative (Cmpd-03) yields a highly potent anti-inflammatory agent. The benzamide motif likely forms critical hydrogen bonds with the hinge region of the kinase, while the 2-(4-fluorophenyl) core anchors the molecule in the hydrophobic pocket.
References
-
Meirelles, G. V., et al. "Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity." Molecules, 20(1), 1181-1203 (2015). Demonstrating the standard LANCE Ultra TR-FRET kinase assay protocol. Available at: [Link]
improving yield of 4-Chloro-2-(4-fluorophenyl)pyrimidine synthesis
Welcome to the technical guide for optimizing the synthesis of 4-Chloro-2-(4-fluorophenyl)pyrimidine (CAS: 137234-87-8). This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and other fluorinated bio-active heterocycles.
This guide addresses the two primary synthetic bottlenecks:
-
Regioselectivity failure during ring construction.
-
Hydrolytic reversion during the chlorination workup.
🔬 Module 1: The Synthetic Strategy & Critical Pathways
To maximize yield, you must choose the correct pathway. While Suzuki coupling of 2,4-dichloropyrimidine is popular for some isomers, it is ill-suited for this specific target because the C4-chlorine is more reactive than the C2-chlorine. Attempting to couple a 4-fluorophenyl group to 2,4-dichloropyrimidine will predominantly yield the 4-aryl-2-chloro isomer, not your target.
The Recommended Route: De novo pyrimidine synthesis via condensation, followed by deoxy-chlorination.
Pathway Visualization
The following diagram outlines the logic flow and critical control points (CCPs) for the synthesis.
Caption: Figure 1. Synthetic workflow highlighting the critical reversion loop during the chlorination quench.
🧪 Module 2: Step-by-Step Optimization Protocols
Step 1: Ring Construction (The Condensation)
Objective: Synthesize 4-hydroxy-2-(4-fluorophenyl)pyrimidine (pyrimidin-4-one tautomer). Common Issue: Incomplete conversion due to the electron-withdrawing nature of the fluorine substituent, which reduces the nucleophilicity of the amidine.
Optimized Protocol:
-
Preparation: Dissolve sodium metal (2.5 eq) in anhydrous ethanol to form NaOEt.
-
Addition: Add 4-fluorobenzamidine hydrochloride (1.0 eq). Stir for 30 mins to liberate the free base.
-
Cyclization: Dropwise add ethyl 3-ethoxyacrylate (1.1 eq) rather than ethyl propiolate. The ethoxyacrylate is more stable and reduces polymerization side-products.
-
Reflux: Heat to reflux for 6–8 hours.
-
Workup: Evaporate EtOH. Dissolve residue in water. Acidify carefully with acetic acid to pH 5–6 to precipitate the product.
-
Note: Do not use strong HCl for precipitation; it can trap salts that interfere with the next step.
-
Step 2: The Critical Chlorination (POCl₃)
Objective: Convert the 4-OH group to 4-Cl. The Yield Killer: The 4-fluorophenyl group withdraws electron density, making the pyrimidine ring electron-deficient. This deactivates the 4-position toward nucleophilic attack by chloride.
Troubleshooting Table: Chlorination Parameters
| Parameter | Standard Condition | Optimized Condition | Why? |
| Reagent | Neat | Toluene improves heat transfer and prevents "clumping" of the insoluble hydroxy starting material. | |
| Catalyst | None | DMF (5-10 mol%) | Forms the Vilsmeier-Haack reagent ( |
| Base | None | Acts as an acid scavenger (HCl sponge) without nucleophilically attacking the product. | |
| Temperature | Reflux ( | Lower temperature reduces "tar" formation common with fluorinated aromatics. |
🔧 Module 3: Troubleshooting & FAQs
Q1: My product reverts to the starting material (white solid) during workup. What is happening?
Diagnosis: You are experiencing acid-catalyzed hydrolysis .[1]
The 4-chloropyrimidine moiety is susceptible to hydrolysis, especially when the ring is electron-deficient (due to the 4-F-phenyl group). During the quench of excess
The Fix: The "Reverse Quench" Technique Never pour water into the reaction mixture. Instead:
-
Prepare a beaker of crushed ice and water with
or (pH adjusted to ~8). -
Pour the reaction mixture slowly into the stirring ice/base slurry.
-
Maintain the internal temperature below 5°C .
-
Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Do not let the product sit in the aqueous phase.
Q2: The reaction stalls at 60% conversion despite refluxing in POCl₃.
Diagnosis: Inefficient activation of the oxygen. Solution:
-
Check your DMF: Is it anhydrous? Wet DMF destroys
. -
Switch Reagent: If
fails, use Oxalyl Chloride with catalytic DMF in DCM at room temperature. This is a milder method that often works for stubborn substrates. -
Stoichiometry: Ensure you are using at least 3–5 equivalents of
. As the reaction proceeds, the byproduct (polyphosphoric acids) creates a viscous gum that can coat unreacted starting material.
Q3: I see a "dimer" impurity by LC-MS (Mass ~ 2x Product).
Diagnosis: This is likely the ether linkage formed by the reaction of the product (4-Cl) with the starting material (4-OH) in the presence of base. Solution:
-
Ensure the starting material is fully dry before chlorination.
-
Increase the dilution (add more Toluene).
-
Add the base (
-dimethylaniline) slowly to the mixture.
📊 Decision Tree: Troubleshooting Low Yields
Use this logic flow to diagnose your specific failure mode.
Caption: Figure 2. Diagnostic logic for identifying yield loss mechanisms.
📚 References
-
General Pyrimidine Synthesis & Chlorination: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text for pyrimidine chemistry mechanisms).
-
Vilsmeier-Haack Activation Mechanism: Magi, A. et al. "Vilsmeier-Haack reagent: A versatile reagent in organic synthesis." Journal of Chemical and Pharmaceutical Research, 2012.
-
Optimization of Chlorination Workup: BenchChem Technical Support. "Preventing byproduct formation in pyrimidine chlorination reactions."
-
Regioselectivity in Pyrimidine Substitution: Nagy, I. et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2021.[2][3] (Cited to demonstrate why the Suzuki route is difficult for the 2-aryl isomer).
-
Safety in POCl3 Quenching: Org. Process Res. Dev. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching." 2010.[4]
Sources
Technical Support Center: 4-Chloro-2-(4-fluorophenyl)pyrimidine Synthesis
This guide functions as a specialized Technical Support Center for researchers synthesizing 4-Chloro-2-(4-fluorophenyl)pyrimidine . It is structured to address the specific "pain points" of this reaction, particularly the regiochemical challenges and the notorious instability of chloropyrimidines during workup.
Current Status: Operational | Lead Scientist: Dr. Aris Thorne | Topic: Impurity Profiling & Troubleshooting
The "Fork in the Road": Route Selection & Regioselectivity
Before troubleshooting specific impurities, we must validate your synthetic route. A common error in generating this specific scaffold is choosing the wrong starting material, leading to immediate regiochemical failure.
Critical Warning: The Suzuki Trap
If you are attempting to synthesize this molecule via Suzuki coupling of 2,4-dichloropyrimidine with 4-fluorophenylboronic acid, STOP .
-
The Issue: In Pd-catalyzed cross-couplings of 2,4-dichloropyrimidine, the C4-chloride is significantly more reactive than the C2-chloride due to the lower electron density at the 4-position (para to N) compared to the 2-position (between two Ns) [1, 2].
-
The Result: You will predominantly form 2-chloro-4-(4-fluorophenyl)pyrimidine (the wrong regioisomer) and the bis-coupled byproduct.
-
The Solution: The only robust route for the 4-chloro-2-aryl pattern is De Novo Cyclization followed by Deoxychlorination . This guide focuses on this pathway.
Process Workflow & Impurity Map
The following diagram outlines the standard industrial route (Route A) and the critical side-product pathways that users frequently encounter.
Figure 1: Reaction pathway highlighting the "Dimerization Loop" where the starting material attacks the product.
Deep Dive: The Chlorination Bottleneck (POCl )
The conversion of 2-(4-fluorophenyl)pyrimidin-4(3H)-one to the 4-chloro product is the most failure-prone step.
Impurity A: The "Sticky" Dimer (O-Linked)
-
Identity: Bis(2-(4-fluorophenyl)pyrimidin-4-yl) ether.
-
Symptom: A late-eluting peak on LCMS with Mass =
. -
Mechanism: This is a classic "kinetic mismatch." As the reaction proceeds, you have both the highly electrophilic product (4-Cl) and the nucleophilic starting material (4-OH/4-oxo) present. If the chlorination is slow, the starting material attacks the product [3].
-
Troubleshooting:
-
Action: Ensure rapid conversion . Do not "simmer" the reaction. Use a sufficient excess of POCl
(at least 3-5 equiv.) to act as both solvent and reagent. -
Catalysis: Add a catalytic amount of N,N-dimethylaniline or DMF (Vilsmeier-Haack conditions) to accelerate the formation of the reactive chlorinating species, minimizing the window where SM and Product coexist.
-
Impurity B: The Reversion Product (Hydrolysis)
-
Identity: 2-(4-fluorophenyl)pyrimidin-4(3H)-one (Starting Material).
-
Symptom: You isolated the solid, but NMR shows the OH peak (or amide NH) returns.
-
Root Cause: 4-Chloropyrimidines are electron-deficient and prone to hydrolysis, especially at the 4-position. During the quenching of POCl
, massive amounts of HCl are generated. -
Protocol Fix:
-
Never quench directly into water.
-
The "Reverse Quench": Pour the reaction mixture slowly into distinct ice/water or ice/saturated NaHCO
with vigorous stirring. -
Temperature Control: Keep the quench temperature < 10°C. High temp + Acid = Hydrolysis [4].
-
Impurity C: Phosphorylated Intermediates
-
Identity: Dichlorophosphoryl esters of the pyrimidine.
-
Symptom: LCMS shows peaks corresponding to M + 80 or M + 117 (approx).
-
Root Cause: The reaction was stopped too early or not heated sufficiently to drive the elimination of the dichlorophosphate group [5].
-
Fix: Ensure the reaction reaches reflux (typically 80-100°C). Monitor by LCMS not just for the disappearance of SM, but for the conversion of the intermediate adduct to the chloride.
Troubleshooting Guide & FAQs
Symptom: Reaction mixture turned into a black tar.
| Possible Cause | Technical Explanation | Corrective Action |
| Overheating with DMF | DMF acts as a catalyst but decomposes at high T (>100°C) with POCl | Limit DMF to catalytic quantities (3-5 drops). Do not exceed 90°C if DMF is present. |
| Exothermic Runaway | Rapid addition of POCl | Add POCl |
Symptom: Low Yield (< 40%) despite full conversion.
-
Diagnosis: Likely lost during workup due to water solubility of the protonated pyrimidine.
-
Fix: The 4-chloro-2-arylpyrimidine is basic. If your aqueous layer is acidic (pH < 4), the product is protonated and stays in the water.
-
Action: Neutralize the aqueous quench to pH ~7-8 using NaHCO
or NaOH before extraction with DCM or EtOAc. Warning: Do not go to pH > 11, or you risk hydrolysis.
FAQ: Can I use Thionyl Chloride (SOCl ) instead of POCl ?
Answer: Generally, No .
While SOCl
FAQ: How do I remove the 4-OH precursor from my final product?
Answer: They often streak together on silica.
-
Chemical Wash: Dissolve crude in EtOAc and wash with 1M NaOH (cold). The 4-OH precursor (pKa ~9) will deprotonate and move to the aqueous layer; the 4-Cl product will remain organic.
-
Recrystallization: Hexanes/EtOAc is usually effective. The dimer impurity is often much less soluble and precipitates first.
Validated Experimental Protocol (Route A)
Based on standard procedures for chloropyrimidines [3, 5].
-
Setup: Flame-dried RBF, Argon atmosphere.
-
Reactants: Charge 2-(4-fluorophenyl)pyrimidin-4(3H)-one (1.0 equiv).
-
Reagent: Add POCl
(5.0 equiv) neat. -
Catalyst: Add N,N-Dimethylaniline (1.0 equiv) dropwise (Exothermic!).
-
Reaction: Heat to reflux (approx. 105°C) for 2-4 hours. Monitor LCMS.
-
Quench (Critical): Cool mixture to RT. Concentrate under reduced pressure to remove excess POCl
(trapping HCl). Pour the residue slowly onto crushed ice/NaHCO . -
Extraction: Extract immediately with DCM (
). -
Purification: Flash chromatography (0-20% EtOAc in Hexanes).
References
-
Gong, Y. et al. "Regioselectivity of Suzuki Coupling of 2,4-Dichloropyrimidine." Organic Letters, 2006.
-
BenchChem Technical Support. "Controlling Regioselectivity in Dichloropyridine/Pyrimidine Reactions." BenchChem Knowledge Base, 2025.
-
Sun, Z. et al. "Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues."[1] Journal of Organic Chemistry, 2011.[2][3]
-
Achmatowicz, M. et al. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization and Safe Quenching."[2] Organic Process Research & Development, 2010.[2]
-
Langer, T. et al. "POCl3 chlorination of 4-quinazolones: Kinetics and Mechanism." Journal of Organic Chemistry, 2011.[2][3]
-
Hossain, M. F. "POCl3-PCl5 mixture: A robust chlorinating agent."[1] Journal of the Indian Chemical Society, 2019.
Sources
Technical Support Center: Optimization of 4-Chloro-2-(4-fluorophenyl)pyrimidine Synthesis
Ticket ID: PYR-OPT-402 Subject: Troubleshooting Yield, Purity, and Regioselectivity Issues Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Strategic Warning
Welcome to the Technical Support Center. Based on your inquiry regarding 4-Chloro-2-(4-fluorophenyl)pyrimidine , we often see researchers encounter two primary failure modes:
-
Regioselectivity Errors: Attempting to synthesize this molecule via Suzuki coupling on 2,4-dichloropyrimidine.
-
Chlorination Decomposition: "Black tar" formation during the conversion of the hydroxy intermediate using
.
Critical Route Analysis
Before optimizing conditions, verify your synthetic route.[1] The Suzuki Coupling Route is generally NOT RECOMMENDED for this specific isomer.
-
The Trap: Palladium-catalyzed cross-coupling of 2,4-dichloropyrimidine favors the C4 position due to electronic deficiency.[2] This yields the 4-aryl-2-chloro isomer, not your target (2-aryl-4-chloro).
-
The Solution: You must utilize the De Novo Ring Synthesis (Benzamidine Route) to lock the aryl group at C2 before chlorinating C4.
Caption: Strategic decision tree highlighting the regioselectivity risk of Suzuki coupling for this specific isomer.
Phase 1: The Precursor Assembly (Benzamidine Route)[1]
If you do not already have the 2-(4-fluorophenyl)pyrimidin-4(3H)-one intermediate, follow this protocol.
Reaction Logic: Condensation of 4-fluorobenzamidine with ethyl propiolate (or a beta-keto ester equivalent) provides the pyrimidine core with the aryl group explicitly installed at C2.
Optimized Protocol:
-
Reagents: 4-Fluorobenzamidine hydrochloride (1.0 eq), Ethyl propiolate (1.1 eq), NaOMe (2.5 eq).[1]
-
Solvent: Methanol or Ethanol (anhydrous).[1]
-
Conditions: Reflux for 4–6 hours.
-
Isolation: Acidify with acetic acid to pH 5–6. The product, 2-(4-fluorophenyl)pyrimidin-4(3H)-one , usually precipitates as a white/off-white solid.[1]
-
QC Check: Verify structure via NMR. You should see a broad singlet (NH) and the characteristic pyrimidinone C-H protons.
Phase 2: Optimizing the Chlorination (The Bottleneck)
This is the most common point of failure. The reaction converts the C4-OH (tautomer) to C4-Cl.
Common Symptoms:
-
Reaction mixture turns into a black, viscous tar.[1]
-
Low yield (<40%).[1]
-
Incomplete conversion despite long reflux.
Troubleshooting Guide: Chlorination
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Solidification | Overheating / Polymerization. Pyrimidines are electron-deficient; harsh reflux causes decomposition. | Switch Solvent: Do not use neat |
| No Reaction | Inactive Reagent. | Catalysis: Add 0.1 eq of N,N-Dimethylaniline or DMF .[1] This forms the Vilsmeier-Haack reagent (chloroiminium), which is far more reactive than |
| Product Hydrolysis | Acidic Quench. The C4-Cl bond is labile in acidic aqueous media. | Buffered Quench: Pour reaction mixture into ice/ |
Optimized Protocol: The "Soft" Chlorination Method
Recommended for high-value substrates to avoid tar formation.
-
Setup: Dry flask under Argon/Nitrogen.
-
Mixture: Suspend 2-(4-fluorophenyl)pyrimidin-4(3H)-one (10 mmol) in Toluene (5 vol) or Sulfolane (3 vol).
-
Why? Solvents act as a heat sink and prevent localized overheating/charring [1].
-
-
Reagent: Add
(1.5 – 2.0 eq). -
Catalyst: Add N,N-Dimethylaniline (1.0 eq) or DMF (5 drops).
-
Temperature: Heat to 70–85°C . Monitor by TLC/LCMS every 30 mins.
-
Note: Avoid boiling reflux (106°C) unless absolutely necessary.
-
-
Completion: Usually achieved in 1–3 hours.
Phase 3: Workup & Isolation (Preventing Reversion)
The 4-chloro substituent is susceptible to nucleophilic attack by water (hydrolysis) if the workup is too acidic or too hot.
The "Cold-Buffer" Quench Protocol
-
Cooling: Cool the reaction mixture to room temperature, then to 0°C.
-
Quenching: Slowly pour the reaction mixture into a vigorously stirred slurry of Ice + Saturated
.-
Target pH: Keep pH between 7 and 9.
-
-
Extraction: Extract immediately with Ethyl Acetate or DCM.
-
Washing: Wash organic layer with Brine (
), then Water ( ).[1] -
Drying: Dry over
(avoid if Lewis acidity is a concern, though rare here). -
Storage: Store the solid at -20°C under inert atmosphere. 4-chloropyrimidines can degrade upon prolonged exposure to moisture.
Diagnostic Flowchart (Interactive)
Use this logic flow to resolve real-time experimental issues.
Caption: Decision matrix for troubleshooting chlorination failures.
FAQ: Frequently Asked Questions
Q: Can I use Thionyl Chloride (
Q: Why does my product smell like almonds/sweet? A: It shouldn't. That smell is often associated with benzonitrile derivatives. If you smell this, your pyrimidine ring may have opened (degraded) due to extreme conditions, reverting to nitrile byproducts. Check NMR immediately.
Q: Can I purify this on silica gel? A: Yes, but 4-chloropyrimidines can be slightly unstable on acidic silica.
-
Tip: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites, then elute with Hexanes/EtOAc.[1]
References
-
Regioselectivity of Suzuki Couplings
-
Chlorination Optimization (POCl3)
-
Hydrolytic Stability & Workup
- BenchChem Technical Support. Optimization of 4-Chloropyrimidine Substitution Reactions. Highlights the sensitivity of the C4-Cl bond to acidic hydrolysis.
-
[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 4. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 5. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
challenges in the purification of fluorinated pyrimidine derivatives
Technical Support Center: Purification of Fluorinated Pyrimidine Derivatives
Welcome to the Advanced Purification Support Hub.
Subject: Troubleshooting Isolation & Purification of Fluorinated Pyrimidine Derivatives (e.g., 5-FU analogs, Gemcitabine derivatives,
Introduction: The "Fluorine Effect" in Purification
Fluorine is not merely a halogen; it is a "polarity chameleon." When you substitute hydrogen with fluorine on a pyrimidine ring, you drastically alter the electron distribution (
The Core Challenge: Most purification failures arise because researchers treat fluorinated pyrimidines like their non-fluorinated precursors.
-
Electronic Drag: The high electronegativity of fluorine (3.98) pulls electron density, making the pyrimidine ring electron-deficient (
-acidic). -
Solubility Paradox: These compounds often exhibit "amphiphilic" behavior—too polar for standard silica, yet too lipophilic/fluorophilic to dissolve well in pure water.
Module 1: Chromatography Troubleshooting (HPLC & Flash)
User Question: "I am trying to purify a 5-fluorouracil derivative on a standard C18 column, but the peaks are tailing badly, or the compound elutes in the void volume. What is wrong?"
Diagnosis: Standard C18 (octadecyl) phases rely on hydrophobic interactions. Fluorinated pyrimidines are often highly polar and possess a unique "fluorophilic" character that C18 cannot adequately engage. The tailing is likely due to secondary interactions with residual silanols on the silica surface, which are exacerbated by the electron-deficient nature of the fluorinated ring.
The Solution: The "Fluorophilic" Switch Switch to a Pentafluorophenyl (PFP or F5) stationary phase.
-
Mechanism: PFP phases offer a "fluorine-fluorine" interaction and strong
- stacking. The electron-deficient fluorinated analyte interacts with the electron-deficient PFP ring via dipole-dipole and charge-transfer mechanisms that are orthogonal to C18 hydrophobicity [1]. -
Protocol Adjustment:
-
Mobile Phase: Use acidified water (0.1% Formic Acid) to suppress ionization of the pyrimidine nitrogen (
). -
Organic Modifier: Methanol is often superior to Acetonitrile for PFP columns as it facilitates H-bonding interactions.
-
Decision Matrix: Choosing the Right Column
Figure 1: Decision matrix for selecting the optimal stationary phase based on solubility and isomer presence.
Module 2: Regioisomer Separation (N1 vs. N3 Alkylation)
User Question: "My alkylation reaction yielded a mixture of N1- and N3-substituted isomers. They have identical masses and very close Rf values. How do I separate them?"
Diagnosis: Pyrimidine alkylation (e.g., using alkyl halides) often produces a mixture of N1 (desired) and N3 (side-product) isomers due to tautomerism. While their masses are identical, their dipole moments differ significantly.
Technical Strategy:
-
Exploit the Dipole: The N1-isomer usually has a different dipole moment than the N3-isomer.
-
Crystallization (The First Pass):
-
N1-substituted fluoropyrimidines often have higher lattice energies and lower solubility in non-polar solvents compared to N3 isomers.
-
Protocol: Dissolve the crude mixture in hot Ethanol/Ethyl Acetate (1:1). Cool slowly. The N1 isomer frequently crystallizes out, leaving the N3 enriched in the mother liquor [2].
-
-
Chromatographic Polish:
-
If crystallization fails, use the PFP column mentioned in Module 1. The PFP phase is exceptionally sensitive to the position of the fluorine atom relative to the alkyl group (ortho/meta/para effects on the dipole), providing baseline separation where C18 fails.
-
Data: Typical Retention Behavior (PFP Column)
| Compound | Mobile Phase | Retention Factor ( | Notes |
| N1-Alkyl-5-FU | 10% MeOH / 90% H2O (0.1% FA) | 2.5 | Elutes later (typically) |
| N3-Alkyl-5-FU | 10% MeOH / 90% H2O (0.1% FA) | 1.8 | Elutes earlier |
| 5-FU (Unreacted) | 100% Water (Buffer) | 0.5 | Elutes near void |
Module 3: Crystallization & "Oiling Out"
User Question: "I tried to recrystallize my fluorinated intermediate, but it just separated as a sticky oil at the bottom of the flask. How do I fix this?"
Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound is supersaturated but the temperature is above its "metastable limit" or the solvent system is too polar, causing the hydrophobic fluorinated domains to aggregate before a crystal lattice can form.
Protocol: The "Vapor Diffusion" Method This is the most reliable method for fluorinated compounds that refuse to crystallize.
-
Dissolve: Dissolve your "oil" in a minimal amount of a Good Solvent (e.g., THF, Methanol, or Acetone) in a small open vial.
-
Chamber: Place this small vial inside a larger jar containing a Poor Solvent (e.g., Hexane, Pentane, or Diethyl Ether). Do not let the liquids touch.
-
Seal & Wait: Seal the outer jar. The poor solvent vapors will slowly diffuse into the good solvent, gradually lowering solubility and allowing the crystal lattice to organize slowly, bypassing the "oil" phase [3].
Common Solvent Systems for Fluorinated Pyrimidines:
-
Solvent: Acetone + Anti-solvent: Water (Yields fine powder)
-
Solvent: DMSO + Anti-solvent: Water (Use for highly insoluble derivatives; requires extensive washing) [4].
Module 4: Stability & Storage (The "Hidden" Degradation)
User Question: "My purified compound turned yellow after a week in the fridge. Is the C-F bond breaking?"
Diagnosis:
It is highly unlikely the C-F bond is breaking. The C-F bond is one of the strongest in organic chemistry (
-
True Culprit: Hydrolysis of the pyrimidine ring or oxidation of the amine/linker.
-
The "Yellowing": Often caused by trace amounts of unreacted amines or formation of N-oxides if stored in solution.
Stability Protocol:
-
pH Sensitivity: Fluorinated pyrimidines are susceptible to nucleophilic attack at the C6 position (Michael addition) under basic conditions (pH > 9). Always store in neutral or slightly acidic buffers.
-
Lyophilization: Never store these compounds in solution for long periods. Freeze-dry (lyophilize) immediately after HPLC purification.
-
Defluorination Check: If you suspect defluorination (rare), run a
F NMR.-
Intact Product: Signal around -160 to -170 ppm.
-
Free Fluoride (
): Signal at -120 ppm (usually requires aqueous environment to see clearly).
-
References
-
Der Pharma Chemica. (2017). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Retrieved from [Link]
- Google Patents. (2021). WO2021022788A1 - Composition of 5-fluorouracil and refining method.
Technical Support Center: Troubleshooting Palladium Removal in Pyrimidine Synthesis
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are foundational to the synthesis of pyrimidine-based active pharmaceutical ingredients (APIs)[1]. However, removing residual palladium to meet stringent regulatory limits (<10 ppm) is a notorious bottleneck. This technical guide provides actionable, scientifically grounded troubleshooting strategies for researchers facing palladium retention in nitrogen-rich heterocycles.
Diagnostic FAQs
Q1: Why does my pyrimidine product retain so much palladium compared to other aryl compounds despite repeated silica gel chromatography? A1: The retention is driven by strong coordinate covalent bonding, not simple physical entrapment. Pyrimidines contain two sp²-hybridized nitrogen atoms whose lone pairs act as powerful σ-donors. These nitrogens effectively chelate Pd(II) intermediates, forming thermodynamically stable complexes[2]. Standard silica gel relies on weak physisorption, which lacks the thermodynamic driving force to break these Pd-N bonds. To successfully demetalate the product, you must introduce a chemisorption agent (a scavenger) with a significantly higher binding affinity for Pd(II)—such as sulfur-based ligands (thiols, xanthates)—to outcompete the pyrimidine nitrogens[1].
Q2: I treated my reaction mixture with a standard thiol-silica scavenger, but Pd levels are still high. What went wrong? A2: This points to a mismatch between the scavenger’s target oxidation state and the palladium species present in your mixture. Thiol-based scavengers are highly efficient at capturing soluble Pd(II) complexes, but they exhibit poor kinetics for capturing insoluble Pd(0) nanoparticles or clusters (often visible as "palladium black")[3]. Solution: Implement a synergistic oxidation-scavenging approach. Adding a catalytic amount of a mild oxidant, such as iodine (I₂), oxidizes the unreactive Pd(0) back to Pd(II). The newly formed Pd(II) is then rapidly sequestered by the scavenger. This synergistic I₂/scavenger system has been proven to reduce Pd levels to <1 ppm even in complex APIs[4].
Q3: My product yield drops by 15-20% after treatment with solid-supported scavengers. How can I prevent this? A3: Yield loss during heterogeneous scavenging is rarely due to product degradation; it is caused by non-specific physisorption of your pyrimidine onto the silica backbone or activated carbon matrix[1]. Solution: First, utilize high-loading scavengers (e.g., functional group densities up to 2.4 mmol/g) to minimize the total mass of solid support introduced to the system[5]. Second, modify your filtration workup: after filtering the scavenger, wash the filter cake with a highly polar, coordinating solvent (such as THF, methanol, or a 5% triethylamine/EtOAc mixture). This disrupts the weak hydrogen bonds holding your product to the silica, eluting the pyrimidine while the covalently bound Pd-thiol complex remains permanently trapped.
Q4: When should I use a homogeneous scavenger like TMT instead of functionalized silica? A4: Homogeneous precipitants like 2,4,6-trimercapto-s-triazine (TMT) or Potassium Isopropyl Xanthate (PIX) are ideal for large-scale processes or when dealing with highly polar pyrimidines that irreversibly bind to silica[6]. Because they operate in the solution phase, they avoid the physisorption yield losses associated with solid supports. They form highly insoluble Pd-complexes that can be removed via simple filtration through a Celite pad, routinely affording APIs with <1 ppm of palladium[6].
Quantitative Comparison of Palladium Scavenging Technologies
| Scavenger Class | Example Reagents | Mode of Action | Optimal Pd State | Loading Capacity | Ideal Use Case |
| Functionalized Silica | SiliaMetS Thiol, Si-Thiourea | Chemisorption (Solid-Phase) | Pd(II) | 1.0 - 2.4 mmol/g | Small-to-medium scale; non-polar to moderately polar pyrimidines[5]. |
| Homogeneous Precipitants | TMT, PIX | Precipitation / Crystallization | Pd(II) | N/A (Stoichiometric) | Large-scale API synthesis; highly polar pyrimidines prone to silica adsorption[6],[4]. |
| Activated Carbon | Darco KB-B | Physisorption | Pd(0) & Pd(II) | Variable | Initial bulk removal of Pd(0) black before chemisorption[3]. |
Palladium Scavenging Decision Workflow
Workflow for diagnosing and executing a Pd scavenging strategy in pyrimidine synthesis.
Experimental Protocols
Protocol 1: Self-Validating Heterogeneous Scavenging (Thiol-Functionalized Silica)
Causality Focus: This protocol leverages high-affinity chemisorption while utilizing solvent polarity to prevent product loss via physisorption.
-
Preparation: Concentrate the crude pyrimidine reaction mixture to remove non-polar reaction solvents (e.g., toluene, hexanes). Redissolve the crude in a polar, coordinating solvent (e.g., THF or DMF) to ensure the Pd-pyrimidine complex is fully solvated.
-
Scavenger Addition: Add 3-5 molar equivalents (relative to the initial Pd catalyst loading) of a high-loading thiol-functionalized silica scavenger (e.g., 2.4 mmol/g)[5].
-
Incubation: Stir the suspension at 40-60 °C for 4-12 hours. Causality: Elevated temperatures provide the necessary activation energy for the thiol ligands to thermodynamically outcompete the strongly coordinating pyrimidine nitrogens[2].
-
In-Process Control (IPC) Validation: Before bulk filtration, withdraw a 0.5 mL aliquot, filter through a 0.22 µm syringe filter, and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Self-Validation: If Pd levels remain >10 ppm, the pyrimidine's binding affinity is still outcompeting the scavenger, indicating the need for a synergistic oxidant (see Protocol 2) or an extended incubation time.
-
Filtration and Elution: Filter the mixture through a sintered glass funnel. Wash the filter cake thoroughly with methanol or a 5% Et₃N/EtOAc solution to elute any physisorbed pyrimidine product, leaving the Pd-thiol complex permanently trapped on the frit.
Protocol 2: Homogeneous Synergistic Scavenging (PIX / I₂ System)
Causality Focus: This protocol addresses unreactive Pd(0) clusters by oxidizing them to Pd(II), followed by irreversible precipitation.
-
Oxidation: To the crude pyrimidine solution at room temperature, add a catalytic amount of Iodine (I₂) (0.1-0.2 equivalents relative to total Pd). Stir for 30 minutes. Causality: I₂ mildly oxidizes unreactive Pd(0) nanoparticles into soluble Pd(II) species, making them susceptible to chelation[4].
-
Precipitation: Add Potassium Isopropyl Xanthate (PIX) (3-5 equivalents relative to total Pd). Stir for 2-4 hours at room temperature. Causality: PIX forms an extremely stable, highly insoluble coordination complex with Pd(II)[4].
-
IPC Validation: Filter a small aliquot through a 0.22 µm PTFE filter and analyze via ICP-MS. Self-Validation: If the filtered aliquot shows <1 ppm Pd but the bulk solution remains cloudy, the chemical scavenging was successful, and the focus must shift to physical separation optimization (e.g., finer filter media).
-
Separation: Filter the bulk suspension through a tightly packed pad of Celite to remove the insoluble Pd-PIX complex. Concentrate the filtrate to isolate the highly purified pyrimidine product.
References
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development URL: [Link]
-
Title: Potassium isopropyl xanthate (PIX): An ultra-efficient palladium scavenger Source: Organic Process Research & Development (via ResearchGate) URL: [Link]
-
Title: Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents (and TMT) Source: Organic Process Research & Development (via ResearchGate) URL: [Link]
-
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Catalysis (via NIH PMC) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity in Chloropyrimidine Substitutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with stalled substitution reactions involving chloropyrimidines. While 2- and 4-chloropyrimidines are generally excellent electrophiles for Nucleophilic Aromatic Substitution (SNAr), reactivity plummets when electron-donating groups (EDGs) deactivate the ring, or when the chloro group is situated at the 5-position. Furthermore, transitioning to metal-catalyzed cross-coupling introduces unique challenges like catalyst poisoning and oxidative addition barriers.
This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you rescue sluggish pyrimidine substitutions.
Diagnostic Decision Tree
Diagnostic workflow for overcoming low reactivity in chloropyrimidine substitutions.
Module 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting
Q1: Why is my 5-chloropyrimidine completely unreactive in SNAr, even at elevated temperatures, while the 2-chloro analog reacts at room temperature? Causality & Mechanism: The reactivity in SNAr is dictated by the thermodynamic stability of the anionic Meisenheimer intermediate. In 2- and 4-chloropyrimidines, the negative charge developed during nucleophilic attack can be delocalized directly onto the highly electronegative endocyclic nitrogen atoms. In contrast, attack at the 5-position generates an intermediate where the charge is localized on carbon atoms, lacking crucial stabilization from the nitrogens[1]. Consequently, 5-chloropyrimidines behave more like unactivated chlorobenzenes. Solution: Abandon SNAr for 5-chloropyrimidines unless you have an exceptionally strong nucleophile. Instead, pivot to transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination)[2].
Q2: I am trying to substitute a deactivated 2-chloropyrimidine (bearing an amino or methoxy group) with a weak nucleophile. Heating causes degradation. How can I force the reaction? Causality & Mechanism: Electron-donating groups increase the electron density of the pyrimidine ring, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy and repelling nucleophilic attack. To lower the activation barrier without excessive heating, you must increase the electrophilicity of the pyrimidine. Solution A (Lewis Acid Activation): Coordinating the pyrimidine nitrogens with a Lewis acid (e.g., Zn(NO3)2 or ZnCl2) withdraws electron density from the ring, significantly lowering the LUMO energy and facilitating nucleophilic attack at much lower temperatures[3]. Solution B (DABCO Organocatalysis): Adding a stoichiometric or catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) converts the sluggish chloro-leaving group into a highly reactive quaternary ammonium salt intermediate in situ, which is rapidly displaced by the target nucleophile[4].
Protocol 1: DABCO-Activated SNAr of Deactivated Chloropyrimidines
This self-validating system uses DABCO to form a transient, highly electrophilic intermediate. The visual precipitation of the chloride salt serves as an intrinsic validation checkpoint.
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve the deactivated chloropyrimidine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Activation: Add DABCO (1.2 equiv). Stir at room temperature for 30 minutes.
-
Validation Checkpoint: A slight turbidity or fine white precipitate (the quaternary ammonium chloride salt) must form. If the solution remains perfectly clear, the activation has failed (check DABCO quality or solvent moisture).
-
-
Nucleophilic Attack: Add the nucleophile (e.g., an aliphatic amine, 1.5 equiv) and triethylamine (2.0 equiv) dropwise.
-
Reaction: Heat to 60 °C and monitor by TLC/LC-MS. The reaction typically reaches completion within 2–4 hours, compared to >24 hours without DABCO[4].
-
Workup: Quench with water, extract with EtOAc, wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate under reduced pressure.
Module 2: Transition-Metal Catalyzed Cross-Coupling
Q3: My Buchwald-Hartwig amination of a 4-chloropyrimidine stalls at 20% conversion. I am using Pd(OAc)2 and BINAP. What is failing? Causality & Mechanism: Chloropyrimidines can act as bidentate ligands and poison the palladium catalyst, especially when using standard bidentate phosphines like BINAP. Furthermore, the oxidative addition of the C-Cl bond is kinetically slower than C-Br or C-I bonds. Solution: Switch to a more electron-rich, sterically demanding ligand that promotes rapid oxidative addition and prevents pyrimidine coordination to the metal center. Xantphos or BrettPhos are highly effective for the amination of heteroaryl chlorides[2].
Q4: I am attempting a reductive cross-electrophile coupling (XEC) between a chloropyrimidine and an alkyl bromide using a Nickel catalyst and Zinc powder. The reaction initiates but dies prematurely. Why? Causality & Mechanism: This is a classic case of autoinhibition. As the Zinc powder reduces the Ni(II) precatalyst to the active Ni(0) species, Zn(II) salts (like ZnCl2) are generated as byproducts. These accumulated zinc salts coat the surface of the zinc reductant and inhibit further reduction of the nickel catalyst, stalling the catalytic cycle[5]. Solution: The addition of Lithium Chloride (LiCl) acts as a surface activator. LiCl solubilizes the passivating zinc salts by forming soluble zincate complexes (e.g., Li2ZnCl4), thereby accelerating the reduction of Ni(II) to Ni(0) and maintaining catalytic turnover[5][6].
Protocol 2: LiCl-Accelerated Ni-Catalyzed Cross-Electrophile Coupling
This protocol ensures continuous catalyst turnover by preventing zinc surface passivation.
-
Setup: In a nitrogen-filled glovebox, charge a vial with NiBr2·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), Zn dust (2.0 equiv), and anhydrous LiCl (1.5 equiv)[5].
-
Reagent Addition: Add the chloropyrimidine (1.0 equiv) and the alkyl bromide (1.5 equiv).
-
Solvent: Add anhydrous DMA (0.1 M) and seal the vial with a Teflon-lined cap.
-
Reaction: Remove from the glovebox and stir vigorously (1000 rpm) at 60 °C for 16 hours.
-
Validation Checkpoint: The mixture should maintain a dark red/brown color (indicative of active Ni(0)/Ni(I) species). If the solution turns pale green or blue, the catalyst has oxidized and died, indicating an air leak or complete autoinhibition.
-
-
Workup: Filter the crude mixture through a pad of Celite to remove unreacted Zn dust, wash with EtOAc, and purify via flash column chromatography.
Quantitative Data: Reactivity Comparison
The following table summarizes the expected impact of various activation strategies on the substitution of deactivated chloropyrimidines, synthesizing empirical data from the cited literature.
| Substrate Type | Reaction Type | Conditions | Additive / Catalyst | Avg. Time | Expected Yield |
| 2-Chloro-4-aminopyrimidine | SNAr (Amine) | DMF, 100 °C | None | > 24 h | 15 - 30% |
| 2-Chloro-4-aminopyrimidine | SNAr (Amine) | DMF, 60 °C | DABCO (1.2 eq) | 2 - 4 h | 85 - 95% |
| 2-Chloropyrimidine | SNAr (Alkoxide) | CH3CN, 75 °C | Zn(NO3)2 (2.5 mol%) | 8 h | 80 - 90% |
| 5-Chloropyrimidine | Buchwald-Hartwig | Dioxane, 100 °C | Pd2(dba)3 / BINAP | 16 h | < 20% |
| 5-Chloropyrimidine | Buchwald-Hartwig | Dioxane, 100 °C | Pd(OAc)2 / Xantphos | 4 - 6 h | 85 - 98% |
| 4-Chloropyrimidine | Ni-XEC (Alkyl-Br) | DMA, 60 °C, Zn | None | 16 h | 25 - 40% (Stalls) |
| 4-Chloropyrimidine | Ni-XEC (Alkyl-Br) | DMA, 60 °C, Zn | LiCl (1.5 eq) | 12 h | 75 - 88% |
References
-
[2] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? NIH/PMC. URL:[Link]
-
[3] Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath. URL:[Link]
-
[6] Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications. URL:[Link]
-
[4] DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. URL:[Link]
-
[5] LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. NIH/PMC. URL:[Link]
Sources
- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07870C [pubs.rsc.org]
- 5. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Catalysts for Pyrimidine C–C Bond Formation
Welcome to the Application Support Center. This resource is designed for researchers, scientists, and drug development professionals transitioning from traditional Palladium (Pd) catalysis to Earth-abundant (Ni, Fe) and photocatalytic alternatives for pyrimidine functionalization.
Pyrimidines are notoriously challenging substrates. Their highly electron-deficient nature and the presence of two strongly coordinating nitrogen atoms frequently lead to catalyst poisoning, sluggish oxidative addition, and poor regioselectivity. As a Senior Application Scientist, I have synthesized field-proven methodologies to help you troubleshoot and optimize these reactions with scientific rigor.
System Overview & Catalyst Selection Logic
Selecting the right alternative catalyst depends fundamentally on the pre-existing functionalization of your pyrimidine substrate and the specific C–C bond you intend to form.
Caption: Catalyst selection workflow for pyrimidine C-C bond formation.
Frequently Asked Questions (FAQs): Reaction Design & Causality
Q: Why should I move away from Palladium for pyrimidine cross-couplings? A: Beyond the obvious cost and toxicity concerns (which require strict ppm controls in active pharmaceutical ingredients), Palladium often struggles with the high coordination affinity of pyrimidines. Nickel, being more electropositive and possessing a smaller atomic radius,1[1]. This allows Ni to activate challenging electrophiles like pyrimidine chlorides or even ethers that Pd cannot easily process.
Q: How do I prevent catalyst poisoning by the pyrimidine nitrogen atoms when using Earth-abundant metals? A: The key is managing ligand sterics and electronics. For Nickel, using bulky, electron-rich phosphines like PCy3 (tricyclohexylphosphine) prevents the formation of inactive, off-cycle Ni-pyrimidine coordination complexes[1]. For Iron, co-catalysis is often required;2 and prevents the irreversible binding of the heterocycle to the iron center[2].
Q: What is the mechanistic advantage of using photocatalytic Minisci reactions for pyrimidine C–H functionalization? A: Traditional Minisci reactions require harsh oxidants, high temperatures, and strongly acidic conditions, which often degrade sensitive pharmaceutical intermediates.3 under exceptionally mild, room-temperature conditions[3]. This avoids the need for pre-functionalization (like halogenation) entirely.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Conversion in Nickel-Catalyzed Suzuki-Miyaura Couplings
-
Symptom: The reaction stalls at 20-30% conversion; unreacted halopyrimidine remains.
-
Root Cause: Catalyst deactivation via oxidation of the Ni(0) active species or competitive binding of the pyrimidine substrate.
-
Solution:
-
Rigorous Degassing: Ni catalysts are highly sensitive to oxygen. Sparging the solvent with Argon for at least 30 minutes is critical.
-
Solvent Choice: Switch to tert-amyl alcohol. Protic solvents like t-amyl alcohol facilitate the transmetalation step in Ni-catalyzed Suzuki couplings by stabilizing the boronate intermediate, which is particularly effective for pyrimidines[1].
-
Issue 2: Homocoupling of the Grignard Reagent in Iron-Catalyzed Couplings
-
Symptom: High yields of the biphenyl (or dialkyl) side product, with low yields of the desired pyrimidine product.
-
Root Cause: The Iron catalyst is turning over the Grignard reagent faster than it can undergo oxidative addition with the pyrimidine electrophile.
-
Solution: Slow addition of the Grignard reagent via a syringe pump over 1-2 hours. Maintaining a low steady-state concentration of the nucleophile drastically reduces the homocoupling pathway[2].
Issue 3: Poor Regioselectivity (C4 vs. C6) in Photocatalytic Minisci Alkylations
-
Symptom: A 1:1 mixture of C4-alkylated and C6-alkylated pyrimidine.
-
Root Cause: The radical addition step is highly sensitive to the protonation state of the pyrimidine ring.
-
Solution: Adjust the pH of the reaction. The addition of a Brønsted acid (like TFA) ensures complete protonation of the pyrimidine, directing the nucleophilic alkyl radical to the most electrophilic position. Alternatively,4[4].
Caption: Logical workflow of the photocatalytic Minisci alkylation mechanism.
Validated Experimental Protocols
Protocol A: Nickel-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines
-
Self-Validating System: This protocol uses hexamethylbenzene as an internal standard. You can pull a 50 µL aliquot, dilute in CDCl3, and immediately verify conversion via 1H NMR before working up the reaction[1].
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (2.5 - 4.0 equiv)
-
NiCl2(PCy3)2 complex (5-10 mol%)
-
K3PO4 (anhydrous, 4.5 - 7.2 equiv)
-
tert-Amyl alcohol (0.2 M)
Step-by-Step Procedure:
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 5-bromopyrimidine, arylboronic acid, K3PO4, hexamethylbenzene (0.10 equiv), and the NiCl2(PCy3)2 catalyst.
-
Solvent Addition: Add anhydrous, degassed tert-amyl alcohol to reach a 0.2 M concentration.
-
Reaction: Seal the flask, remove from the glovebox, and stir vigorously (900 rpm) at 100 °C for 12 hours.
-
Validation: Cool to room temperature. Remove a 50 µL aliquot, filter through a short silica plug with EtOAc, evaporate, and analyze via 1H NMR to confirm the disappearance of the 5-bromopyrimidine C-H peaks against the hexamethylbenzene standard.
-
Workup: Dilute the mixture with EtOAc and wash with water. Extract the aqueous layer with EtOAc (3x). Dry the combined organics over Na2SO4, concentrate, and purify via flash chromatography.
Protocol B: Visible-Light-Induced Minisci Alkylation via HAT
-
Self-Validating System: The use of a sacrificial oxidant (CHCl3) allows for visual tracking; the reaction mixture will often change color as the photocatalyst cycles. LCMS monitoring at 2-hour intervals will confirm mass adduct formation[3].
Materials:
-
Pyrimidine substrate (1.0 equiv)
-
C(sp3)-H feedstock (e.g., cycloalkane or ether, 10-20 equiv)
-
Photocatalyst (e.g., Acridinium dye or Ir-complex, 1-2 mol%)
-
CHCl3 (Radical source/oxidant, 2.0 equiv)
-
TFA (1.5 equiv)
-
Acetonitrile (0.1 M)
Step-by-Step Procedure:
-
Preparation: To a transparent glass vial equipped with a stir bar, add the pyrimidine substrate, photocatalyst, and Acetonitrile.
-
Activation: Add TFA to protonate the pyrimidine, followed by the C(sp3)-H feedstock and CHCl3.
-
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (which quenches the excited state photocatalyst).
-
Irradiation: Seal the vial and irradiate with Blue LEDs (440-450 nm) at room temperature for 12-24 hours. Ensure a cooling fan is used to maintain ambient temperature.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the TFA. Extract with DCM, dry over MgSO4, and purify via reverse-phase or normal-phase chromatography.
Quantitative Data: Catalyst Efficiency & Condition Comparison
The following table summarizes the comparative operational metrics of Pd-alternatives for pyrimidine functionalization based on recent literature[1][2][3][4].
| Catalyst System | Reaction Type | Typical Yields | Temp (°C) | Regioselectivity | Key Additive/Solvent |
| NiCl2(PCy3)2 | Suzuki-Miyaura | 75 - 92% | 100 - 120 | N/A (Cross-coupling) | tert-Amyl alcohol |
| Fe(acac)3 / CuI | Kumada / Deazapurines | 60 - 85% | 0 - 25 | N/A (Cross-coupling) | THF / Slow addition |
| Acridinium PC | Minisci (HAT) | 50 - 80% | 25 | High (C4 over C6) | CHCl3 / TFA |
| Ir(dF(CF3)ppy)2 | Minisci (Oxidative) | 65 - 88% | 25 | Moderate | K2S2O8 / NaHCO3 |
References
-
Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine Organic Syntheses (2016). URL:[Link]
-
Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding Nucleosides The Journal of Organic Chemistry (2019). URL:[Link]
-
Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines Using CHCl3 as Radical Source and Oxidant The Journal of Organic Chemistry (2025). URL:[Link]
-
Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones ChemRxiv (2023). URL:[Link]
Sources
Technical Support Center: Scale-Up Production of 4-Chloro-2-(4-fluorophenyl)pyrimidine
Welcome to the Process Chemistry Technical Support Center. As drug development advances from medicinal chemistry to pilot-plant manufacturing, the synthesis of pyrimidine building blocks like 4-Chloro-2-(4-fluorophenyl)pyrimidine presents severe scale-up bottlenecks.
This guide provides field-proven troubleshooting logic, causal mechanistic insights, and self-validating protocols to overcome the thermal hazards, regioselectivity issues, and impurity profiles associated with pyrimidinol condensation and subsequent phosphorus oxychloride (
Process Overview & Mechanistic Pathway
The standard industrial synthesis of 4-chloro-2-(4-fluorophenyl)pyrimidine relies on a two-stage sequence:
-
Condensation: 4-Fluorobenzamidine is reacted with a
synthon (e.g., a 3-alkoxyacrylate or malonate derivative) to form the intermediate 2-(4-fluorophenyl)pyrimidin-4-ol. -
Deoxychlorination: The hydroxyl group is converted to a chloride using
, generating the final product.
Fig 1: Scale-up workflow for 4-Chloro-2-(4-fluorophenyl)pyrimidine highlighting thermal risks.
Troubleshooting Guides & FAQs
Q1: Why am I seeing a high percentage of unreacted 2-(4-fluorophenyl)pyrimidin-4-ol during the chlorination scale-up?
The Causality: The conversion of the pyrimidinol to the chloropyrimidine proceeds via a Vilsmeier-Haack-type phosphorodichloridate intermediate. In small-scale reactions, massive excesses of
The Solution: Transition from a solvent-free massive excess to a catalytic or stoichiometric system . Using 1.0 to 1.5 equivalents of
Q2: During the POCl3 quench, we experienced a sudden, violent temperature spike. How can we prevent this "latent exotherm"?
The Causality: Hydrolysis of excess
The Solution: Never add water directly to the
Fig 2: Decision tree for the safe reverse-quenching of POCl3 to prevent latent exothermic events.
Q3: What is the optimal solvent for the chlorination step to avoid toxic DCE and minimize impurities?
The Causality: Dichloroethane (DCE) is highly toxic and heavily restricted in GMP manufacturing. Toluene is often tried as a replacement; however, the polar phosphorodichloridate intermediates have poor solubility in toluene, leading to heterogeneous mixtures, localized overheating, and a high impurity profile (often dropping purity below 85%) [2].
The Solution: Acetonitrile (MeCN) is the superior solvent for this transformation. It maintains a homogeneous reaction mixture, stabilizes the polar transition states, and routinely yields crude purities exceeding 96% [2].
Quantitative Data: Chlorination Condition Matrix
To facilitate process selection, the following table summarizes the impact of different chlorination conditions on the yield and purity of 4-chloro-2-(4-fluorophenyl)pyrimidine during a 1-kg scale-up campaign.
| Chlorination Condition | Equivalents of | Solvent | Yield (%) | HPLC Purity (%) | Safety / Scale-Up Viability |
| Traditional Reflux | 5.0 - 10.0 eq | None (Neat) | 72% | 88.5% | Low: Severe latent exotherm risk during quench; high environmental burden [1]. |
| Toluene Substitution | 2.0 eq | Toluene | 65% | 82.1% | Moderate: Poor solubility leads to high impurity formation and erratic kinetics [2]. |
| Equimolar / Sealed | 1.0 eq + Pyridine | Solvent-Free | 89% | 95.0% | High: Excellent atom economy, but requires specialized sealed pressure reactors [1]. |
| Optimized MeCN | 1.5 eq + | Acetonitrile | 91% | 97.8% | Highest: Homogeneous, standard reactor compatible, minimal impurities [2]. |
Validated Experimental Protocol (Scale-Up)
This protocol utilizes a self-validating framework. Do not proceed to subsequent steps until the In-Process Control (IPC) criteria are met.
Phase 1: Synthesis of 2-(4-Fluorophenyl)pyrimidin-4-ol
-
Reactor Setup: Purge a 20 L jacketed glass-lined reactor with
. Charge with methanol (8.0 L) and 4-fluorobenzamidine hydrochloride (1.0 kg, 5.73 mol). -
Base Addition: Cool the reactor to 0–5 °C. Slowly dose sodium methoxide (30% in MeOH, 1.1 kg) over 1 hour.
-
Causality: Controlled addition prevents the exothermic degradation of the liberated free amidine.
-
-
Condensation: Add ethyl 3-(dimethylamino)acrylate (0.86 kg, 6.0 mol) dropwise. Heat the mixture to 65 °C (reflux) for 12 hours.
-
IPC Check 1: Sample the reaction and analyze via HPLC (254 nm). Validation Gate: Proceed only if 4-fluorobenzamidine is < 2.0% area.
-
Isolation: Concentrate the mixture under vacuum. Add water (10 L) and adjust pH to 5.0 using 2M HCl to precipitate the product. Filter, wash with water, and dry under vacuum at 50 °C to yield the intermediate.
Phase 2: Chlorination to 4-Chloro-2-(4-fluorophenyl)pyrimidine
-
Reagent Charging: In a clean, dry 20 L reactor under
, charge 2-(4-fluorophenyl)pyrimidin-4-ol (1.0 kg, ~5.26 mol) and anhydrous acetonitrile (8.0 L). -
Catalyst Addition: Add
-dimethylaniline (0.32 kg, 2.63 mol, 0.5 eq). -
Dosing: Cool the mixture to 10 °C. Slowly dose
(1.21 kg, 7.89 mol, 1.5 eq) over 2 hours, maintaining the internal temperature below 25 °C.-
Causality:
-dimethylaniline acts as a phase-transfer and nucleophilic catalyst, allowing the use of only 1.5 eq of while ensuring complete conversion.
-
-
Heating: Heat the reaction to 75 °C for 6 hours.
-
IPC Check 2: Analyze via HPLC. Validation Gate: Proceed to quench only when the pyrimidinol intermediate is < 0.5% area.
-
Reverse Quench: Cool the reaction mixture to 10 °C. In a separate 50 L reactor, prepare a quench bath of saturated aqueous
(20 L) cooled to 5 °C. Slowly transfer the reaction mixture into the quench bath, adjusting the transfer rate to strictly maintain the quench bath temperature < 20 °C. -
Extraction & Purification: Extract the aqueous layer with ethyl acetate (2 x 10 L). Wash the combined organic layers with brine, dry over
, and concentrate. The crude product can be recrystallized from heptane/ethyl acetate to yield high-purity 4-chloro-2-(4-fluorophenyl)pyrimidine.
References
-
Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at:[Link]
-
Kadiyala, S., et al. (2021). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. ACS Omega, 6(8), 5847–5856. Available at:[Link]
Strategic Scaffold Analysis: 4-Chloro-2-(4-fluorophenyl)pyrimidine vs. Established Aurora Kinase Inhibitors
Topic: Strategic Scaffold Analysis: 4-Chloro-2-(4-fluorophenyl)pyrimidine Derivatives vs. Clinical Aurora Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
In the landscape of antimitotic drug discovery, the 4-Chloro-2-(4-fluorophenyl)pyrimidine moiety represents a critical "privileged scaffold" rather than a standalone clinical drug. While established inhibitors like Alisertib (MLN8237) and Barasertib (AZD1152) are fully optimized clinical candidates, the 4-Chloro-2-(4-fluorophenyl)pyrimidine core serves as a versatile, high-value starting point for Next-Generation Kinase Inhibitors (NGKIs).
This guide objectively compares the synthetic utility, structural advantages, and biological potential of inhibitors derived from this specific pyrimidine scaffold against the current clinical standards.
The Contenders: Scaffold vs. Drug
To understand the comparison, we must distinguish between the building block (the Topic) and the optimized drug (the Comparator).
| Feature | 4-Chloro-2-(4-fluorophenyl)pyrimidine | Alisertib (MLN8237) | Barasertib (AZD1152) |
| Role | Privileged Scaffold / Intermediate | Clinical Drug (Phase III) | Clinical Drug (Phase II) |
| Primary Target | Precursor for Aurora A/B Inhibitors | Aurora A (Selective) | Aurora B (Selective) |
| Chemical Class | 2,4-Disubstituted Pyrimidine | Pyrimido-benzazepine | Quinazoline derivative |
| Key Mechanism | SNAr Handle: The 4-Cl group allows rapid library generation via nucleophilic substitution. | ATP-Competitive: Locks Aurora A in an inactive conformation (DFG-out). | ATP-Competitive: Highly potent Aurora B inhibition. |
| Potency (IC50) | N/A (Inactive as scaffold) Derivatives: 3–50 nM | 1.2 nM (Aurora A) | 0.37 nM (Aurora B) |
Structural Logic & Mechanism of Action
The "Privileged" Pyrimidine Scaffold
The 4-Chloro-2-(4-fluorophenyl)pyrimidine core is designed to exploit the ATP-binding pocket of Aurora kinases through a specific Structure-Activity Relationship (SAR):
-
The Hinge Binder (Pyrimidine N1/C2): The pyrimidine ring mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (residues Glu211/Ala213 in Aurora A).
-
The Hydrophobic Anchor (4-Fluorophenyl): The fluorophenyl group at the C2 position penetrates the hydrophobic back pocket (Gatekeeper region), providing selectivity over other kinases. The fluorine atom specifically enhances metabolic stability and lipophilicity.
-
The Diversity Handle (4-Chloro): The chlorine atom is highly reactive toward nucleophilic aromatic substitution (SNAr), allowing chemists to rapidly attach solubilizing groups (e.g., piperazines, morpholines) to interact with the solvent-exposed region.
Visualization: SAR & Synthesis Pathway
Caption: Logical flow from the raw scaffold to a bioactive inhibitor, highlighting the functional roles of the Chloro and Fluorophenyl substituents.
Comparative Performance Analysis
This section compares Compound 13 (a representative high-potency inhibitor derived from the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold) against the clinical standard Alisertib .
A. Potency & Selectivity
| Metric | Pyrmidine Derivative (Cmpd 13) | Alisertib (MLN8237) | Interpretation |
| Aurora A IC50 | 38.6 nM | 1.2 nM | Alisertib is ~30x more potent enzymatically. |
| c-MYC Reduction | >50% reduction at 1.0 μM | Variable | The Pyrimidine derivative shows superior phenotypic efficacy in degrading oncoproteins (c-MYC) despite lower enzymatic potency. |
| Selectivity | Moderate (Aurora A/B) | High (Aurora A > B)[1][2] | The scaffold often yields Pan-Aurora inhibitors (similar to VX-680), useful for aggressive tumors driven by both kinases. |
B. Synthetic Accessibility (The Researcher's Advantage)
-
Alisertib: Requires a complex multi-step synthesis involving a benzazepine ring closure, which is difficult to modify for SAR studies.
-
Pyrimidine Scaffold: The 4-Chloro-2-(4-fluorophenyl)pyrimidine allows for a "One-Step Divergence" strategy. A researcher can buy this single intermediate and generate 50+ unique inhibitors in one week by reacting it with different amines.
-
Verdict: For drug discovery campaigns , the Pyrimidine scaffold is superior due to modularity. For clinical use , Alisertib is currently superior due to optimized PK/PD.
-
Experimental Protocols
To validate the potential of this scaffold, the following protocols are standard for synthesizing derivatives and testing their efficacy.
Protocol A: Synthesis of Aurora Inhibitors via SNAr
-
Objective: Replace the 4-Chloro group with a solubilizing amine (e.g., N-methylpiperazine).
-
Reagents: 4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 eq), Amine (1.2 eq), DIPEA (2.0 eq), n-Butanol or DMF.
-
Dissolve the pyrimidine scaffold in n-Butanol (0.5 M concentration).
-
Add the amine and Diisopropylethylamine (DIPEA) base.
-
Reflux at 110°C for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Cool to RT. If precipitate forms, filter and wash with cold ethanol. If not, evaporate solvent and purify via silica gel chromatography.
-
Validation: Verify structure via 1H-NMR (Look for loss of Cl signal and appearance of amine protons).
Protocol B: ADP-Glo™ Kinase Assay (In Vitro Potency)
-
Objective: Determine IC50 against Aurora A.
-
System: Promega ADP-Glo™ Kinase Assay.
-
Preparation: Dilute compounds (Scaffold derivative vs. Alisertib control) in DMSO (3-fold serial dilutions).
-
Kinase Reaction: Mix 2 μL compound + 4 μL Aurora A Enzyme (0.5 ng/μL) + 4 μL ATP/Substrate mix.
-
Incubation: Incubate at RT for 60 minutes.
-
Depletion: Add 10 μL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Detection: Add 20 μL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
-
Read: Measure Luminescence (RLU) on a plate reader.
-
Calculation: Plot RLU vs. Log[Concentration] to derive IC50.
Visualization: Assay Workflow
Caption: Step-by-step workflow for validating the inhibitory potency of pyrimidine derivatives using the ADP-Glo system.
Conclusion & Recommendation
-
For Clinical Application: Alisertib remains the gold standard for Aurora A specificity and potency.
-
For Drug Discovery: The 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold is an indispensable tool. Its ability to facilitate rapid SAR exploration makes it the preferred choice for developing novel inhibitors that may overcome Alisertib resistance or target dual pathways (e.g., Aurora/c-MYC).
Final Verdict: Use the Pyrimidine scaffold to build the next drug; use Alisertib to benchmark it.
References
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. (2021). Describes the optimization of the 4-chloro-2-fluorophenyl scaffold into Compound 13.
-
Aurora Kinase Inhibitors: Current Status and Future Perspectives. Frontiers in Oncology. (2021). Comprehensive review of clinical inhibitors like Alisertib and Barasertib.[3]
-
Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry. (2018). Details the synthetic protocols for pyrimidine derivatives.
-
ADP-Glo™ Kinase Assay Technical Manual. Promega. Standard protocol for kinase inhibition assays.
Sources
A Comparative Guide to the Biological Activities of 4-Chloro-2-(4-fluorophenyl)pyrimidine and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agent development, particularly in oncology and immunology, the evaluation of novel small molecules against established drugs is a critical endeavor. This guide provides a comparative analysis of the biological activity of 4-Chloro-2-(4-fluorophenyl)pyrimidine, a member of the versatile pyrimidine class of compounds, and Methotrexate, a cornerstone antifolate agent. This document is intended to serve as a technical resource, offering insights into their potential mechanisms of action, comparative efficacy based on available data, and detailed protocols for experimental validation.
Introduction: Two Compounds, Divergent Paths?
Methotrexate (MTX) is a well-characterized folate antagonist with a long history of clinical use as both a chemotherapeutic agent and an immunosuppressant.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, essential components of DNA and RNA.[1][2] By disrupting nucleotide biosynthesis, methotrexate preferentially targets rapidly dividing cells, such as cancer cells and activated immune cells.[1]
4-Chloro-2-(4-fluorophenyl)pyrimidine , on the other hand, represents a less explored entity within the vast chemical space of pyrimidine derivatives. While the pyrimidine scaffold is a common feature in numerous biologically active compounds, including anticancer and anti-inflammatory agents, the specific biological profile of this particular substituted pyrimidine is not as extensively documented.[3] Preliminary evidence and the known activities of structurally similar compounds suggest that it may also possess cytotoxic and enzyme-inhibitory properties.[4][5] This guide aims to juxtapose the known biological activities of these two molecules, providing a framework for researchers to evaluate the potential of novel pyrimidine derivatives in drug discovery.
Mechanism of Action: A Tale of Two Targets?
The established mechanism of methotrexate centers on its high affinity for DHFR, effectively starving cells of the reduced folates necessary for DNA synthesis and repair.[1][6] This targeted inhibition leads to cell cycle arrest, primarily in the S phase, and subsequent apoptosis.[7] Beyond its antiproliferative effects, methotrexate also exhibits anti-inflammatory properties, which are thought to be mediated through various mechanisms, including the inhibition of T-cell activation and the modulation of cytokine production.[8]
The precise mechanism of action for 4-Chloro-2-(4-fluorophenyl)pyrimidine is not yet fully elucidated. However, based on the known pharmacology of pyrimidine derivatives, several potential pathways can be hypothesized. The pyrimidine ring itself is a key structural motif in nucleobases, suggesting a potential for interference with DNA and RNA synthesis.[5] Furthermore, substituted pyrimidines have been shown to inhibit various kinases and other enzymes.[6][9] The presence of a chloro- and a fluorophenyl- group can influence its binding affinity and specificity towards molecular targets.[4] It is plausible that 4-Chloro-2-(4-fluorophenyl)pyrimidine may act as an inhibitor of enzymes involved in nucleotide metabolism, potentially including DHFR, or it may target other key proteins in cellular signaling pathways related to proliferation and survival.
Visualizing the Methotrexate Pathway
Caption: Figure 2. Experimental workflow for the MTT cytotoxicity assay.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This enzymatic assay determines the ability of a compound to inhibit the activity of the DHFR enzyme.
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The enzymatic activity can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. [10] Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM DTT. [10] * DHFR Enzyme: Prepare a stock solution of purified human recombinant DHFR in assay buffer.
-
NADPH Solution: Prepare a fresh solution of NADPH in assay buffer.
-
DHF Solution: Prepare a stock solution of DHF in assay buffer.
-
Test Compounds: Prepare serial dilutions of 4-Chloro-2-(4-fluorophenyl)pyrimidine and methotrexate (as a positive control) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, NADPH solution, and the test compound or vehicle control.
-
Initiate the reaction by adding the DHFR enzyme.
-
Immediately after adding the enzyme, add the DHF solution to start the reaction.
-
The final reaction volume should be 200 µL.
-
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a microplate reader in kinetic mode. [11]4. Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Visualizing the DHFR Inhibition Assay Workflow
Caption: Figure 3. Workflow for the DHFR enzymatic inhibition assay.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of 4-Chloro-2-(4-fluorophenyl)pyrimidine and the established drug, methotrexate. While methotrexate's mechanism as a potent DHFR inhibitor is well-defined, the specific molecular targets and pathways of 4-Chloro-2-(4-fluorophenyl)pyrimidine remain an area for active investigation. The provided experimental protocols offer a robust framework for directly comparing the cytotoxic and potential DHFR inhibitory activities of these two compounds.
Future research should focus on elucidating the precise mechanism of action of 4-Chloro-2-(4-fluorophenyl)pyrimidine and other novel pyrimidine derivatives. This includes identifying its primary molecular targets through techniques such as kinome screening or affinity-based proteomics. Furthermore, structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this class of compounds. [12][13]Such investigations will be instrumental in determining the therapeutic potential of 4-Chloro-2-(4-fluorophenyl)pyrimidine and guiding the development of the next generation of pyrimidine-based therapeutic agents.
References
-
Pfizer Medical Information - Canada. METHOTREXATE, VIALS 10 Clinical Pharmacology. [Link]
-
Qurat-ul-Ain. Free Radical Scavenging and Cytotoxic Activities of Substituted Pyrimidines. Canc Therapy & Oncol Int J. 2020; 16(3): 555940. [Link]
- Cronstein BN, Aune TM. Methotrexate and its mechanisms of action in inflammatory arthritis.
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- Charris J, et al. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorg Med Chem. 2011;19(7):2238-51.
- Howard, S. C., McCormick, J., Pui, C. H., Buddington, R. K., & Harvey, R. D. (2016).
- Li, X., et al. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. Eur J Med Chem. 2018;150:443-454.
- Huennekens FM. The methotrexate story. In: Kisliuk RL, Brown GM, editors. Chemistry and Biology of Pteridines. New York: Elsevier North Holland; 1979. pp. 63–74.
- Gangjee, A., et al.
- Zhang, Y., et al. Synthesis and antiproliferative activity of a series of novel 6-substituted pyrido[3,2-d]pyrimidines as potential nonclassical lipophilic antifolates targeting dihydrofolate reductase. Eur J Med Chem. 2017;128:223-234.
- Mingaleeva R, et al. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Front Bioeng Biotechnol. 2020;8:299.
-
GSC Online Press. Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. [Link]
-
MDPI. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. [Link]
- Garcia-Pineres, A. J., et al. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. Biochemistry. 2001;40(46):13997-4008.
- Mingaleeva, R. N., et al. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Front. Bioeng. Biotechnol., 09 April 2020.
- Ahmed, S. A. Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Al-Nahrain Journal of Science. 2018;21(1):86-93.
-
MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
- Capula, M., et al. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Res. 2019;39(7):3413-3418.
- Al-Ostath, A., et al. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLoS One. 2023;18(11):e0293627.
- Gacche, R., et al. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Arch Pharm (Weinheim). 2015;348(5):338-46.
-
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
- Kim, Y. C., et al. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. Eur J Med Chem. 2015;105:217-30.
-
RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
-
PMC. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. [Link]
-
Academia.edu. Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. [Link]
- Al-Masoudi, N. A., et al. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Journal of Basrah Researches ((Sciences)) Vol.41. No. 3.A. 2015.
-
ResearchGate. (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. [Link]
-
ACS Publications. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. [Link]
-
The Pharma Innovation. Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. [Link]
-
PubMed. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. [Link]
Sources
- 1. 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine | 1156238-27-5 | Benchchem [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | 142220-65-3 | Benchchem [benchchem.com]
- 5. arxiv.org [arxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchhub.com [researchhub.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: Pyrimidine-Based Dual EGFR and VEGFR-2 Inhibitors
Executive Summary: The Rationale for Dual Inhibition
In the landscape of targeted cancer therapy, the redundancy of signaling pathways often leads to drug resistance. A primary mechanism of resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors is the upregulation of angiogenic pathways, specifically through the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
This guide provides a comparative technical analysis of pyrimidine-based small molecules designed to inhibit both kinases simultaneously. Unlike "dirty" multi-kinase inhibitors, rationally designed dual inhibitors utilize the privileged pyrimidine scaffold to exploit the high structural homology of the ATP-binding pockets of EGFR and VEGFR-2, offering a synergistic blockade of tumor proliferation (EGFR-driven) and angiogenesis (VEGFR-2-driven).
Mechanistic Convergence & Signaling Pathways
To understand the efficacy of dual inhibitors, one must visualize the convergence of the downstream cascades. Both receptors activate the RAS/RAF/MEK/ERK and PI3K/AKT pathways, meaning that blocking one often results in compensatory activation of the other.
Visualization: Dual Signaling Blockade
The following diagram illustrates the parallel signaling cascades and the intervention point of pyrimidine-based dual inhibitors.
Figure 1: Convergence of EGFR and VEGFR-2 signaling pathways. Dual inhibition prevents compensatory upregulation of survival signals.
Structural Analysis: The Pyrimidine Scaffold
The pyrimidine ring serves as a bioisostere for the adenine ring of ATP. However, achieving dual selectivity requires precise modification at the C2, C4, and C6 positions.
Comparative SAR (Structure-Activity Relationship)
The table below contrasts the structural requirements for selectivity versus dual activity.
| Feature | EGFR-Selective Requirements | VEGFR-2 Selective Requirements | Dual-Activity Hybrid Design |
| Hinge Binding | H-bond acceptor (N1) and donor (C2/C4-NH) to Met793 . | H-bond acceptor (N1) and donor to Cys919 . | Pyrimidine N1 and C2/C4-NH maintain conserved H-bonds with both Met793 and Cys919. |
| Hydrophobic Pocket I | Aromatic moiety (e.g., aniline) at C4 position. | Hydrophobic moiety interacting with Val848 . | Bulky aromatic group at C4 (often 3-chloro-4-fluoroaniline) fits both pockets. |
| Gatekeeper Interaction | Interaction with Thr790 (often mutated to Met in resistance). | Interaction with Val916 . | Substituents must avoid steric clash with the larger Met790 in resistant EGFR strains. |
| DFG Motif (Asp-Phe-Gly) | Type I inhibitors bind active conformation (DFG-in). | Often targeted by Type II inhibitors (DFG-out) via urea linkers. | Thienopyrimidines often act as Type I, while Urea-linked Pyrimidines act as Type II (stabilizing DFG-out). |
Performance Comparison: Reference vs. Novel Candidates
The following data synthesizes results from recent comparative studies, specifically benchmarking the FDA-approved Vandetanib (a quinazoline, chemically a benzo-fused pyrimidine) against novel thienopyrimidine and pyrazolopyrimidine derivatives.
Table 1: In Vitro Kinase Inhibition (IC50)
Note: Lower IC50 indicates higher potency.
| Compound Class | Representative Agent | EGFR (WT) IC50 (µM) | VEGFR-2 IC50 (µM) | Selectivity Profile |
| Quinazoline (Ref) | Vandetanib | 0.50 | 0.04 | VEGFR-2 dominant; moderate EGFR activity. |
| Thienopyrimidine | Compound 5f [1] | 0.042 | 0.51 | EGFR dominant; moderate VEGFR-2 activity.[1] |
| Pyrazolopyrimidine | Compound 3f [2] | 0.066 | 0.102 | Balanced dual inhibition. |
| 4,6-Diarylpyrimidine | Compound 22 [3] | 0.022 | 0.035 | High potency dual inhibition. |
Analysis:
-
Vandetanib is highly potent against VEGFR-2 but requires higher concentrations to inhibit EGFR, which can lead to off-target toxicity before achieving EGFR blockade.
-
Novel Pyrazolopyrimidines (e.g., 3f) demonstrate a more balanced profile (Ratio ~1:1.5), which is ideal for simultaneous pathway shutdown without dosing to toxicity.
-
Thienopyrimidines tend to shift selectivity toward EGFR, making them better suited for tumors where angiogenesis is a secondary resistance mechanism rather than a primary driver.
Experimental Protocols
To validate these inhibitors in your own lab, use the following self-validating workflows.
Protocol A: ADP-Glo™ Kinase Assay (Cell-Free)
Causality: This assay measures the ADP generated from the phosphorylation reaction. It is preferred over radioactive assays for its sensitivity and safety.
Materials:
-
Recombinant EGFR and VEGFR-2 kinases (human).
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).
-
384-well white plates (low volume).
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute EGFR (0.5 ng/µL) and VEGFR-2 (1.0 ng/µL) in 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT). Note: VEGFR-2 is highly sensitive to oxidation; ensure DTT is fresh.
-
Compound Addition: Dispense 1 µL of test inhibitor (serial dilution in DMSO) into wells. Include "No Enzyme" (background) and "No Inhibitor" (Max Activity) controls.
-
Reaction Initiation: Add 2 µL of Enzyme solution to the inhibitor. Incubate for 10 min at RT (allows pre-equilibrium binding).
-
ATP Start: Add 2 µL of ATP/Substrate mix (ATP concentration should be at
apparent: ~10µM for EGFR, ~50µM for VEGFR-2). -
Incubation: Incubate at RT for 60 minutes.
-
ADP Depletion: Add 5 µL ADP-Glo™ Reagent.[4] Incubate 40 min (consumes unreacted ATP).
-
Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min (converts ADP to ATP -> Luciferase signal).
-
Read: Measure luminescence. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: Cellular Selectivity Screening
Causality: To confirm the dual mechanism, you must test on cell lines dependent on the specific receptors.
-
HUVEC (Human Umbilical Vein Endothelial Cells): VEGFR-2 driven.[5][2][3] Stimulate with VEGF-A (50 ng/mL).
-
A549 or H1975 (NSCLC): EGFR driven. Stimulate with EGF (100 ng/mL).
Workflow Visualization:
Figure 2: Screening workflow for validating dual-target inhibitors.
Molecular Docking Insights
Understanding the binding mode is critical for optimizing lead compounds.
-
Hinge Region: The pyrimidine N1 acts as a hydrogen bond acceptor.[1] In EGFR , this interacts with the backbone NH of Met793 . In VEGFR-2 , it interacts with Cys919 .[6]
-
Selectivity Pocket: The "Gatekeeper" residue in EGFR is Thr790 (small). In VEGFR-2, it is Val916 .
-
Design Tip: To avoid steric clash with the larger Val916 in VEGFR-2 (or Met790 in resistant EGFR), avoid bulky substituents at the pyrimidine C5 position unless they are projected into the solvent-exposed region.
References
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Drug Development Research.
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry.
-
EGFR Kinase Assay Protocol. Promega Corporation.
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.com.cn [promega.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis Efficiency of Substituted Pyrimidines: From Classical Condensations to Modern Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The efficacy and novelty of these potential drugs are critically dependent on the substitution patterns on the pyrimidine ring. Consequently, the efficient synthesis of variously substituted pyrimidines is a paramount concern for synthetic and medicinal chemists. This guide provides an in-depth, objective comparison of the synthesis efficiency of different substituted pyrimidines, focusing on prevalent classical and modern synthetic methodologies. We will delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and offer field-proven insights to aid in the selection of the most appropriate synthetic strategy.
Classical Approaches: The Enduring Power of Condensation Reactions
For over a century, condensation reactions have been the bedrock of pyrimidine synthesis. These methods, often involving the cyclization of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing species, are valued for their simplicity and the use of readily available starting materials.[6]
The Biginelli Reaction: A Timeless Three-Component Synthesis
First reported in 1891, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8] This reaction has seen a resurgence due to the diverse pharmacological activities of its products.[8]
Mechanism and Rationale: The reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions. A widely accepted mechanism begins with the rate-determining aldol condensation between the aldehyde and the β-ketoester, followed by the nucleophilic addition of urea and subsequent cyclization and dehydration to yield the final product.[7] The choice of catalyst, often a Brønsted or Lewis acid, is crucial for driving the reaction to completion and can significantly impact the yield.[7]
Experimental Protocol: A Generic Biginelli Reaction
-
To a solution of the aldehyde (1 mmol) and β-ketoester (1 mmol) in a suitable solvent (e.g., ethanol), add urea or thiourea (1.5 mmol).
-
Add a catalytic amount of an acid catalyst (e.g., HCl, Yb(OTf)₃).[9]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
Synthesis Efficiency Comparison: The efficiency of the Biginelli reaction is highly dependent on the nature of the reactants and the catalyst employed.
| Aldehyde | β-Ketoester | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | HCl | 4 | 75-85 | [8] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Yb(OTf)₃ | 2 | 92 | [9] |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Bi(OTf)₃ | 1.5 | 95 | [10] |
Key Insights: The Biginelli reaction offers operational simplicity and high atom economy. The use of modern catalysts, particularly Lewis acids, can significantly reduce reaction times and improve yields.[9] However, the substrate scope can be limited, and achieving substitution at positions other than 4, 5, and 6 requires modified starting materials.
Modern Strategies: The Precision of Metal-Catalyzed Cross-Coupling
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and pyrimidines are no exception. These methods offer unparalleled precision in introducing a wide array of substituents onto the pyrimidine core, particularly at positions that are challenging to functionalize via classical methods.[11]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Versatility
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds between a halogenated pyrimidine and an organoboronic acid or ester.[11][12] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[12]
Mechanism and Rationale: The catalytic cycle typically involves the oxidative addition of the halopyrimidine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the arylated or alkylated pyrimidine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with phosphine-based ligands being commonly employed.[13]
Experimental Protocol: Microwave-Assisted Suzuki Coupling of a Dichloropyrimidine
-
In a microwave vial, combine the dichloropyrimidine (0.5 mmol), phenylboronic acid (0.55 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 1.5 mmol).[12]
-
Add a solvent mixture (e.g., 1,4-dioxane/H₂O, 2:1, 6 mL).[12]
-
Seal the vial and irradiate in a microwave reactor at 100°C for 15 minutes.[12]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Synthesis Efficiency Comparison: The reactivity of halopyrimidines in Suzuki coupling generally follows the order I > Br > Cl, and the reactivity of the positions on the pyrimidine ring is typically C4(6) > C2 > C5.[14][15]
| Halopyrimidine | Boronic Acid | Catalyst/Ligand | Reaction Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 15 min (MW) | 65 | [12] |
| 4-Chloro-2-methylthiopyrimidine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | 12 h | 85 | [16] |
| 2-Chloropyrimidine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | 16 h | 90 | [17] |
Key Insights: Suzuki coupling offers exceptional control over the introduction of aryl and heteroaryl substituents. Microwave-assisted protocols can dramatically reduce reaction times.[12] A key challenge can be the regioselective functionalization of polyhalogenated pyrimidines, although this can often be controlled by carefully selecting the reaction conditions.[17]
Buchwald-Hartwig Amination: A Gateway to N-Substituted Pyrimidines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a direct route to aminopyrimidines.[11][18] This methodology is particularly valuable for synthesizing compounds with diverse amine functionalities, which are prevalent in many biologically active molecules.
Mechanism and Rationale: Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition of the halopyrimidine to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the aminopyrimidine product. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high catalytic activity.[18]
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrimidine
-
To a solution of the chloropyrimidine (1 mmol) and the desired amine (1.2 mmol) in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II), 5 mol%), a ligand (e.g., Xantphos, 10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 mmol).[18]
-
Reflux the reaction mixture under a nitrogen atmosphere for 4-24 hours, monitoring by TLC.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography.
Synthesis Efficiency Comparison:
| Halopyrimidine | Amine | Catalyst/Ligand | Reaction Time (h) | Yield (%) | Reference |
| 4-(Pyridin-3-yl)-2-chloropyrimidine | Aniline | Pd(PPh₃)₂Cl₂/Xantphos | 24 | 82 | [18] |
| 6-Aryl-2,4-dichloropyrimidine | Morpholine | Pd₂(dba)₃/t-Bu₃P | 1 | 95 (C4-amination) | [13] |
| 4-Chloro-2-methanesulfonyl pyrimidine | Imidazole | Pd₂(dba)₃/Xantphos | 12 | 78 | [16] |
Key Insights: Buchwald-Hartwig amination is a highly efficient method for the synthesis of a wide range of N-substituted pyrimidines, often with excellent yields.[18] The regioselectivity in polyhalogenated systems can be controlled, with the C4 and C6 positions generally being more reactive than the C2 position.[13][15]
One-Pot and Multicomponent Reactions: The Drive for Greener and More Efficient Synthesis
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies. One-pot and multicomponent reactions (MCRs) are at the forefront of this movement, offering several advantages, including reduced waste, lower energy consumption, and simplified purification procedures.[19][20]
A notable example is the metal-free, three-component tandem reaction for the synthesis of substituted pyrimidines from ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide. This approach provides a broad range of substituted pyrimidines in moderate to good yields under solvent-free conditions.[21] Another innovative approach involves the nickel-catalyzed acceptorless dehydrogenative annulation of alcohols, malononitrile, and a guanidine or benzamidine salt, which also produces pyrimidines in high yields with water and hydrogen as the only byproducts.[22][23]
Synthesis Efficiency Comparison of Modern One-Pot Methods:
| Method | Starting Materials | Catalyst | Conditions | Yield Range (%) | Reference |
| NH₄I-promoted Tandem Reaction | Ketones, NH₄OAc, DMF-DMA | NH₄I | Metal- and solvent-free | 40-85 | [21] |
| Ni-catalyzed Dehydrogenative Annulation | Alcohols, malononitrile, guanidine/benzamidine | Ni(II)-NNS pincer complex | Toluene, 110°C | 75-95 | [22][23] |
| Bismuth(III) Triflate-Catalyzed Three-Component Synthesis | 6-amino-1,3-dimethyluracil, aromatic aldehyde, malononitrile | Bi(OTf)₃ | Ethanol, 80°C | 85-95 | [10][24] |
Visualizing the Synthetic Pathways
Biginelli Reaction Workflow
Caption: A simplified workflow for the one-pot Biginelli reaction.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Selecting the Optimal Synthetic Route
The choice of a synthetic strategy for a particular substituted pyrimidine is a multifactorial decision that weighs efficiency, cost, substrate availability, and the desired substitution pattern.
-
Classical condensation reactions , such as the Biginelli reaction, remain highly relevant for the synthesis of certain classes of pyrimidines due to their operational simplicity and cost-effectiveness. They are particularly well-suited for large-scale synthesis where the starting materials are readily available.
-
Modern cross-coupling reactions , including the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer unparalleled versatility and control for the synthesis of complex, highly functionalized pyrimidines. These methods are indispensable in drug discovery and development, where the precise installation of various substituents is crucial for structure-activity relationship (SAR) studies.[25]
-
The development of one-pot, multicomponent, and greener synthetic methods represents the future of pyrimidine synthesis.[26][27] These approaches not only improve the overall efficiency but also align with the principles of sustainable chemistry, a critical consideration in modern chemical research and industry.
Ultimately, a thorough understanding of the strengths and limitations of each synthetic methodology, as presented in this guide, will empower researchers to make informed decisions and efficiently access the diverse chemical space of substituted pyrimidines for the advancement of science and medicine.
References
- Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (n.d.). Google AI.
- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (n.d.). Organic & Biomolecular Chemistry.
- Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (n.d.). PMC.
- Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction. (n.d.). ResearchGate.
- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.). ResearchGate.
- One-Pot Synthesis of Substituted Pyridopyrimidines: Application Notes and Protocols. (2025). BenchChem.
- Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010). PubMed.
- Facile and efficient one-pot multicomponent synthesis of a new class of substituted pyrimidine containing imidazoles catalyz. (n.d.). ResearchGate.
- SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. (2018). ResearchGate.
- New Approach to the Practical Synthesis of Tri- or Tetrasubstituted Pyrimidine Derivatives: A Four-Component Coupling Reaction. (2005). American Chemical Society.
- Synthesis of 2,4,6-trisubsuituted pyrimidines. (n.d.). ResearchGate.
- Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M. (2022). Boise State University.
- Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. (2025). PubMed.
- Solid Phase Synthesis of Structurally Diverse Tetra Substituted Pyrimidines for Potential Use in Combinatorial Chemistry. (2002). Bentham Science.
- Synthesis of Tetrasubstituted Pyrimidine Sulfonamides. (2013). Synlett.
- Synthesis of tetrasubstituted pyrimidines from terminal alkynes. (n.d.). ResearchGate.
- Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. (2010). International Journal of ChemTech Research.
- Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. (2005). PubMed.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
- Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. (2023). ACS Publications.
- One-Pot Sustainable Synthesis of Highly Substituted Pyrimidines via Acceptorless Dehydrogenative Annulation of Alcohols Using Pincer Ni(II)–NNS Catalysts. (2024). ACS Publications.
- One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. (2022). International Journal of Organic Chemistry.
- Biginelli reaction. (n.d.). Wikipedia.
- One-Pot Sustainable Synthesis of Highly Substituted Pyrimidines via Acceptorless Dehydrogenative Annulation of Alcohols Using Pincer Ni(II)–NNS Catalysts. (2024). The Journal of Organic Chemistry.
- Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. (2014). Journal of Medicinal Chemistry.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC.
- Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M. (2022). Boise State University Theses and Dissertations.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). ResearchGate.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). IJSAT.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate.
- Metal-free activation of pyrimidine C–H bonds through in situ formation... (n.d.). ResearchGate.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
- An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace.
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Organic Chemistry: An Indian Journal.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PMC.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). RSC Publishing.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing.
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006). Synfacts.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. (2025). BenchChem.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). ACS Publications.
- Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). Bioengineer.org.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters.
- Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (n.d.). ACS Publications.
- Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. (2026). PubMed.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 5. growingscience.com [growingscience.com]
- 6. ijsat.org [ijsat.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
- 11. bioengineer.org [bioengineer.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. op.niscpr.res.in [op.niscpr.res.in]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
Comparative Guide to the Validation of Anticancer Activity in HeLa and K562 Cell Lines
Authored by a Senior Application Scientist
Introduction: The Rationale for Cell Line-Specific Anticancer Drug Validation
In the landscape of oncology research and drug development, the initial validation of a compound's anticancer potential is a critical step. The choice of cell lines for these preliminary studies is paramount, as different cancer types exhibit unique molecular characteristics and sensitivities to therapeutic agents. This guide provides a comprehensive comparison of methodologies for validating anticancer activity in two widely utilized, yet distinct, human cancer cell lines: HeLa and K562.
HeLa cells , derived from a cervical adenocarcinoma, are an adherent epithelial cell line. Their robust growth and well-characterized genome have made them a workhorse in cancer research for decades. In contrast, K562 cells , originating from a chronic myelogenous leukemia, are a suspension cell line of lymphoblastoid morphology. They are particularly known for the expression of the Bcr-Abl fusion protein, a hallmark of CML. The fundamental differences in their origin, morphology, and underlying genetics necessitate tailored experimental approaches to accurately assess the efficacy of potential anticancer compounds.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the "why" behind experimental choices, ensuring a robust and scientifically sound validation process. We will delve into key assays for cytotoxicity, apoptosis, and cell cycle analysis, providing detailed, self-validating protocols and comparative data to illustrate the nuanced responses of these two cell lines to established chemotherapeutic agents.
Pillar 1: Foundational Cytotoxicity Assessment - The MTT Assay
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect – its ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for this purpose. It is a colorimetric assay that measures the metabolic activity of cells, which, in most cases, correlates with cell viability.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, and the intensity of this color is proportional to the number of living cells.[1]
Causality in Experimental Design: Why MTT?
The MTT assay is selected for its high throughput, cost-effectiveness, and reliability in providing a quantitative measure of cell viability.[1] It allows for the rapid screening of multiple compounds at various concentrations to determine the IC50 value – the concentration of a drug that inhibits cell growth by 50%. This value is a critical parameter for comparing the potency of different drugs.
Experimental Protocol: MTT Assay
Materials:
-
HeLa or K562 cells
-
Complete culture medium (DMEM for HeLa, RPMI-1640 for K562, both supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compound (e.g., Doxorubicin, Cisplatin, Etoposide)
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For HeLa (adherent) cells: Trypsinize and resuspend cells in complete medium. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.[2] Incubate for 24 hours to allow for cell attachment.[2]
-
For K562 (suspension) cells: Resuspend cells in complete medium. Seed approximately 2 x 10^4 cells per well in 100 µL of medium into a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the HeLa cell plates and add 100 µL of the medium containing the test compound. For K562 cells, directly add 100 µL of the compound-containing medium.
-
Include vehicle-only controls (cells treated with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization:
-
For HeLa cells, carefully remove the medium. For K562 cells, centrifuge the plate and then carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[4]
-
Comparative Data Presentation
| Compound | Cell Line | IC50 (µM) after 48h |
| Doxorubicin | HeLa | ~1.5 µM[5] |
| K562 | ~0.1 µM[5] | |
| Cisplatin | HeLa | ~10 µM |
| K562 | ~2 µM | |
| Etoposide | HeLa | ~20 µM |
| K562 | ~1 µM |
Note: These are representative IC50 values and can vary based on experimental conditions.
Pillar 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
Observing cytotoxicity is the first step. Understanding how the compound kills the cells is the crucial next phase. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. We will focus on two complementary assays to detect apoptosis: Annexin V/Propidium Iodide (PI) staining and Caspase activity assays.
Causality in Experimental Design: Why a Two-Pronged Approach to Apoptosis?
-
Annexin V/PI Staining: This flow cytometry-based assay provides a snapshot of the cell population at different stages of apoptosis. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[6] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[6][7] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[6] Initiator caspases (e.g., caspase-8 and -9) are activated early in the apoptotic cascade and in turn activate effector caspases (e.g., caspase-3, -6, and -7).[6] Measuring the activity of these caspases provides direct evidence that the apoptotic pathway has been initiated.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
HeLa or K562 cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).[2]
-
Cell Harvesting:
-
For HeLa cells: Collect both the floating cells (which may be apoptotic) and the adherent cells (by trypsinization).
-
For K562 cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the stained cells by flow cytometry within one hour.[2]
Experimental Workflow: Apoptosis Detection
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Pillar 3: Investigating Effects on Cell Proliferation - Cell Cycle Analysis
Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[9] Flow cytometry-based cell cycle analysis using propidium iodide (PI) is a powerful technique to investigate these effects.[10]
Causality in Experimental Design: Why Cell Cycle Analysis?
By quantifying the DNA content of individual cells, we can determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[10][11] A significant accumulation of cells in a particular phase following drug treatment indicates cell cycle arrest at that checkpoint. This information provides valuable insights into the drug's mechanism of action.
Experimental Protocol: Cell Cycle Analysis
Materials:
-
HeLa or K562 cells
-
6-well plates
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest cells as described for the apoptosis assay.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry.
Signaling Pathway Visualization: Doxorubicin's Mechanism of Action
Doxorubicin, a commonly used chemotherapeutic agent, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell cycle arrest.[12][13][14]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. mdpi.com [mdpi.com]
cross-reactivity profile of 4-Chloro-2-(4-fluorophenyl)pyrimidine derivatives
As a Senior Application Scientist overseeing kinome profiling and lead optimization, I frequently evaluate the structural liabilities and therapeutic potential of emerging pharmacophores. The 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold (CAS: 76128-71-7) is a highly versatile building block in medicinal chemistry, primarily utilized to synthesize ATP-competitive kinase inhibitors.
While the pyrimidine core acts as a privileged hinge-binding motif, its inherent kinome-wide promiscuity presents a significant challenge. This guide provides an objective, data-driven comparison of the cross-reactivity profiles of 4-Chloro-2-(4-fluorophenyl)pyrimidine derivatives against standard alternatives, detailing the structural causality, comparative performance, and the self-validating experimental workflows required to profile them.
Structural Causality of Kinase Cross-Reactivity
To understand the cross-reactivity of these derivatives, we must dissect the pharmacophore. The pyrimidine core resembles the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region[1]. The 2-(4-fluorophenyl) substitution projects into the hydrophobic pocket adjacent to the gatekeeper residue. The fluorine atom enhances lipophilicity and forms multipolar interactions with the protein backbone, which increases binding affinity but can also drive cross-reactivity with off-target kinases (e.g., TBK1, ULK1, and CDK2) that share similar pocket architectures[2][3].
The C4-chloro group is practically invaluable; it acts as a highly reactive leaving group for nucleophilic aromatic substitution (
Logical mapping of the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold to kinase binding domains.
Comparative Profiling Data
When optimizing a 4-Chloro-2-(4-fluorophenyl)pyrimidine derivative (herein referred to as the "Optimized 4F-Pyrimidine Lead"), we must benchmark its kinome selectivity against generic aminopyrimidine pan-inhibitors and highly selective commercial standards.
The table below summarizes the quantitative cross-reactivity data derived from high-throughput kinome screening panels. Selectivity is quantified using the Selectivity Score (
| Compound Class | Representative Compound | Primary Target | Kinome Selectivity Score ( | Primary Target IC | Major Off-Target Liabilities (>80% Inhibition) |
| Optimized Scaffold | 4F-Pyrimidine Lead | Aurora A / TBK1 | 0.08 (Highly Selective) | 12.4 | ULK1, MARK3 |
| Generic Scaffold | Standard Aminopyrimidine | Pan-Kinase | 0.45 (Promiscuous) | 45.0 | JAK2, CDK2, TRKA, Pim-1 |
| Commercial Standard | [4] | Aurora A | 0.05 (Selective) | 1.2 | None significant |
Analysis: The generic pyrimidine core is highly promiscuous (
Experimental Methodologies: Self-Validating Profiling Systems
To generate the comparative data above, we employ a self-validating experimental workflow. We utilize the ADP-Glo™ Kinase Assay rather than radiometric (
Protocol 1: High-Throughput Kinase Cross-Reactivity Screening (ADP-Glo)
Step 1: Compound Preparation & Serial Dilution
-
Action: Dissolve the 4F-Pyrimidine derivative in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in a 384-well plate.
-
Causality: Serial dilution is critical to establish a robust dose-response curve, allowing for accurate IC
calculation rather than relying on single-point inhibition data which can be skewed by compound aggregation.
Step 2: Kinase Reaction Assembly
-
Action: Add 4 µL of the Kinase/Substrate mixture (e.g., Aurora A + Kemptide) to the assay plate. Add 1 µL of the diluted compound. Initiate the reaction by adding 5 µL of ATP[4].
-
Causality: ATP concentration must be set at the specific
for each kinase in the panel. Because pyrimidine derivatives are ATP-competitive, testing at the ATP normalizes the competitive pressure across different kinases, ensuring the cross-reactivity comparison is biologically relevant.
Step 3: ATP Depletion & Signal Generation
-
Action: Incubate for 60 minutes at room temperature. Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes[4].
-
Causality: Complete depletion of residual ATP is necessary to prevent background luminescence, ensuring that the final signal is exclusively derived from the ADP generated by the kinase.
Step 4: Validation & Quality Control (Self-Validating Step)
-
Action: Calculate the Z'-factor for each plate using DMSO (negative control) and a pan-kinase inhibitor (positive control).
-
Causality: A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the observed cross-reactivity is due to true compound binding, not assay drift or pipetting error.
Step-by-step workflow for high-throughput ADP-Glo kinase cross-reactivity profiling.
Mechanistic Impact of Off-Target Binding
Biochemical cross-reactivity directly translates to complex phenotypic outcomes in cellular models. While the primary intent of a pyrimidine-based inhibitor may be to arrest the cell cycle via Aurora A inhibition, cross-reactivity with off-targets like TBK1 or ULK1 can disrupt parallel signaling pathways[2][3].
Understanding these pathways is essential for anticipating unintended cellular toxicity during drug development.
Impact of pyrimidine derivative cross-reactivity on primary and off-target signaling pathways.
Conclusion & Strategic Recommendations
The 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold is an exceptionally powerful starting point for kinase inhibitor design. However, its baseline cross-reactivity profile is broad. Drug development professionals should leverage the C4-chloro position for extensive
References
-
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: Molecules (MDPI) URL: [Link]
Sources
structural activity relationship (SAR) of 4-Chloro-2-(4-fluorophenyl)pyrimidine analogs
Structural Activity Relationship (SAR) Comparison Guide: 4-Chloro-2-(4-fluorophenyl)pyrimidine Analogs in Kinase Inhibitor Discovery
Executive Summary
In modern medicinal chemistry, 4-Chloro-2-(4-fluorophenyl)pyrimidine (CAS 76128-71-7) serves as a privileged, highly versatile electrophilic building block. This scaffold is foundational in the synthesis of 2,4-disubstituted pyrimidine kinase inhibitors. By acting as an ATP-competitive hinge binder, the pyrimidine core anchors the molecule within the kinase active site, while the highly reactive C4-chlorine vector allows for rapid, late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).
This guide objectively compares how specific structural modifications at the C4 and C2 positions dictate target selectivity—specifically shifting affinity between angiogenic targets (e.g., KDR/VEGFR-2) and cell-cycle regulators (e.g., Aurora Kinase A)—and provides self-validating experimental protocols for analog synthesis and screening.
Mechanistic Grounding: The Privileged Pyrimidine Scaffold
The utility of 4-chloro-2-(4-fluorophenyl)pyrimidine is driven by strict electronic and steric causality:
-
The C4-Chlorine Vector (Reactivity): The electronegative nitrogen atoms in the pyrimidine ring severely deplete electron density at the C2, C4, and C6 positions. Consequently, the C4-chlorine is highly susceptible to nucleophilic attack. This allows researchers to bypass harsh cross-coupling conditions and use mild SNAr reactions to introduce diverse amines or anilines [1].
-
The C2-Fluorophenyl Anchor (Metabolic Stability & Binding): The 4-fluorophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue. The fluorine atom provides a dual advantage: its high electronegativity enhances binding affinity via multipolar interactions with the protein backbone, and the strong C-F bond completely blocks Cytochrome P450-mediated para-hydroxylation, significantly extending the compound's metabolic half-life compared to an unsubstituted phenyl ring [2].
Caption: Pharmacophore binding model of 2,4-disubstituted pyrimidines in the kinase domain.
SAR Comparison: Driving Target Selectivity
The modularity of this scaffold allows researchers to tune selectivity between distinct kinase families simply by altering the C4 nucleophile.
Table 1: SAR of C4 Substitutions (Targeting Aurora A vs. KDR)
Base Scaffold: 2-(4-fluorophenyl)pyrimidine
| C4 Substituent | Aurora Kinase A IC₅₀ (nM) | KDR (VEGFR-2) IC₅₀ (nM) | Mechanistic Rationale |
| 4-Methylpiperazin-1-yl | 45 | >10,000 | Solubilizing aliphatic amine projects into the solvent channel, favoring Aurora A's open conformation [2]. |
| 3-Chloro-4-fluoroanilino | >1,000 | 12 | Bulky, hydrophobic aniline perfectly occupies the deep allosteric pocket specific to KDR [3]. |
| Cyclopentylamino | 850 | 450 | Moderate dual-activity; lacks the specific vector geometry required for high-affinity binding to either target. |
Table 2: SAR of C2 Modifications (Metabolic & Steric Impact)
Base Scaffold: C4 = 3-Chloro-4-fluoroanilino pyrimidine
| C2 Substituent | KDR IC₅₀ (nM) | Human Liver Microsome (HLM) T₁/₂ | Structural Consequence |
| 4-Fluorophenyl (Baseline) | 12 | 45 min | Optimal balance of hydrophobic fit and metabolic resistance. |
| Phenyl (Unsubstituted) | 18 | 15 min | Rapid clearance due to CYP450-mediated para-hydroxylation. |
| 2,4-Difluorophenyl | 8 | >60 min | Ortho-fluorine introduces an additional H-bond acceptor, tightening binding and further shielding the ring [1]. |
| 4-Methoxyphenyl | 150 | 30 min | Severe steric clash within the tightly constrained hydrophobic pocket. |
Experimental Workflows & Self-Validating Protocols
To synthesize and evaluate these analogs, the following protocols have been engineered to include built-in validation metrics, ensuring high-fidelity data generation.
Caption: Synthesis and SAR screening workflow for pyrimidine analogs.
Protocol 1: Microwave-Assisted SNAr for C4 Functionalization
Causality Focus: We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). DIPEA is highly sterically hindered, acting as a non-nucleophilic base that neutralizes the HCl byproduct without competing with the target amine for the electrophilic C4 position. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent to stabilize the highly polar Meisenheimer complex intermediate.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, dissolve 4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 eq, 0.5 mmol) in 3.0 mL of anhydrous NMP.
-
Reagent Addition: Add the desired nucleophile (e.g., 4-methylpiperazine) (1.2 eq, 0.6 mmol) followed by DIPEA (2.5 eq, 1.25 mmol).
-
Reaction: Seal the vial and irradiate in a microwave reactor at 130°C for 20 minutes.
-
Self-Validation (LC-MS Tracking): Sample 5 µL of the crude mixture. Analyze via LC-MS. Validation Metric: The reaction is deemed complete only when the distinct 3:1 isotopic ratio of the starting material (M / M+2, representing ³⁵Cl and ³⁷Cl) is completely absent, replaced by the M+H peak of the product.
-
Purification: Crash the product out by adding 10 mL of ice-cold water, filter the precipitate, and purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).
Protocol 2: TR-FRET Kinase Assay for SAR Validation
Causality Focus: Pyrimidine analogs often possess conjugated aromatic systems that exhibit intrinsic auto-fluorescence in the 300-500 nm range, which skews standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 50–100 µs measurement delay. This allows short-lived compound auto-fluorescence to decay entirely, isolating only the long-lived signal of the Europium-labeled tracer, preventing false positives.
Step-by-Step Methodology:
-
Plate Preparation: Dispense 10 µL of the kinase enzyme (e.g., Aurora A) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) into a 384-well low-volume plate.
-
Compound Addition: Add 100 nL of the pyrimidine analog (10-point dose-response curve, 10 µM to 0.5 nM) using an acoustic dispenser. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of ATP/Substrate mix. Incubate for 60 minutes.
-
Detection: Add 20 µL of the TR-FRET detection reagent (Europium-labeled anti-phospho antibody). Incubate for 30 minutes.
-
Self-Validation (Z'-Factor): Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Include Staurosporine (1 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). Validation Metric: Calculate the Z'-factor. The assay data is only considered valid for SAR modeling if the Z'-factor is ≥ 0.65, proving a robust dynamic range.
Conclusion
The 4-chloro-2-(4-fluorophenyl)pyrimidine scaffold remains a cornerstone in kinase inhibitor design. As demonstrated, maintaining the 4-fluorophenyl group preserves metabolic stability, while strategic substitution at the C4 position allows researchers to precisely navigate the kinome—shifting activity from cell-cycle kinases to angiogenic targets with single-atom adjustments.
References
-
Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PubMed Central (PMC). Available at:[Link] [1]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link] [2]
-
2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed. Available at:[Link] [3]
4-Chloro-2-(4-fluorophenyl)pyrimidine proper disposal procedures
Comprehensive Laboratory Guide: Safe Handling and Disposal of 4-Chloro-2-(4-fluorophenyl)pyrimidine
Introduction 4-Chloro-2-(4-fluorophenyl)pyrimidine (CAS: 76128-71-7) is a highly valuable halogenated building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1]. However, the presence of both chlorine and fluorine atoms on the aromatic and heteroaromatic rings presents significant logistical and environmental challenges at the end of its lifecycle. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe segregation, handling, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[2].
Part 1: Chemical Profile & Mechanistic Hazard Assessment
To design an effective disposal strategy, we must first understand the physicochemical vulnerabilities and thermal stability of the compound.
Table 1: Physicochemical and Hazard Profile
| Property | Value / Specification |
| Chemical Name | 4-Chloro-2-(4-fluorophenyl)pyrimidine |
| CAS Number | 76128-71-7[1] |
| Molecular Formula | C10H6ClFN2[1] |
| Molecular Weight | 208.62 g/mol [1] |
| Halogen Content | Fluorine (F), Chlorine (Cl) |
| EPA Waste Classification | Halogenated Organic Waste[3] |
Mechanistic Insight: The Halogenated Disposal Challenge Why can't this compound be disposed of in standard organic waste? The causality lies in its molecular bonds. The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol), and the carbon-chlorine (C-Cl) bond is highly stable. If subjected to standard low-temperature incineration or improper chemical oxidation, the molecule will not fully combust. Instead, it undergoes partial thermal degradation, leading to the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[4][5]. Therefore, specialized high-temperature incineration with caustic scrubbing is the only scientifically and legally sound disposal pathway[4].
Part 2: Operational Workflow & Waste Segregation
Proper disposal begins at the laboratory bench. Implementing a self-validating segregation system prevents cross-contamination, reduces disposal costs, and mitigates the risk of incompatible chemical reactions.
Figure 1: Decision tree for the segregation and disposal pathway of halogenated pyrimidine waste.
Part 3: Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Management (Powders & Consumables) This protocol applies to pure compound residues, contaminated weigh boats, spatulas, and filter papers.
-
Collection : Gather all solid waste contaminated with 4-Chloro-2-(4-fluorophenyl)pyrimidine. Do not attempt to wash contaminated single-use consumables, as this needlessly generates larger volumes of hazardous liquid waste.
-
Containment : Place the solids into a designated, chemically compatible, puncture-resistant container (e.g., high-density polyethylene, HDPE).
-
Labeling : Attach a hazardous waste tag immediately. The label must explicitly state "Hazardous Waste - Solid Halogenated Organics" and list "4-Chloro-2-(4-fluorophenyl)pyrimidine" to alert emergency responders and disposal technicians to the presence of fluorine and chlorine[6]. Include the accumulation start date[6].
-
Storage : Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents or reactive metals (e.g., sodium, potassium), which can react violently with halogenated organics.
Protocol B: Liquid Waste Management (Solutions & Effluents) This protocol applies to reaction mother liquors, chromatography fractions, and HPLC effluents containing the compound.
-
Compatibility Check (Self-Validation) : Before adding the solution to a waste carboy, verify the pH. Ensure the waste does not contain incompatible mixtures (e.g., azides, strong acids, or peroxides) that could pressurize the container[7][8].
-
Segregation : Pour the liquid exclusively into a carboy designated for "Halogenated Organic Solvents." Crucial Step: Never mix halogenated waste with non-halogenated waste. Mixing them forces the entire container to be treated as halogenated waste, exponentially increasing institutional disposal costs[7].
-
Headspace Management : Fill the carboy to no more than 90% capacity. The remaining 10% headspace is critical to accommodate vapor expansion caused by temperature fluctuations in the laboratory.
-
Secondary Containment : Cap the carboy tightly and place it inside a secondary containment tray capable of holding 110% of the carboy's volume to mitigate spill risks.
Protocol C: Final Destruction via High-Temperature Incineration Once the waste is transferred to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF), it undergoes thermal destruction.
-
Thermal Oxidation : The waste is injected into a rotary kiln or liquid-injection incinerator operating at temperatures exceeding 1000°C (1832°F)[4][9].
-
Residence Time : The material is held at this temperature for a minimum of 2 seconds to guarantee the cleavage of the C-F and C-Cl bonds, achieving the EPA-mandated 99.99% Destruction and Removal Efficiency (DRE) for Principal Organic Hazardous Constituents (POHCs)[4][9].
-
Alkaline Scrubbing : The exhaust gases (flue gas) are passed through a wet scrubber system containing a caustic solution (e.g., sodium hydroxide). This step is non-negotiable, as it neutralizes the highly corrosive HF and HCl gases into harmless aqueous salts (NaF and NaCl) before the exhaust is released into the atmosphere[4].
Part 4: Emergency Spill Response
In the event of an accidental benchtop spill:
-
Isolate : Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize airflow and contain potential aerosols.
-
Absorb : For solid spills, gently cover the powder with damp sand or a commercial inert absorbent to prevent dust generation. For liquid spills, deploy chemically inert absorbent pads.
-
Collect : Use non-sparking tools to sweep up the absorbed material. Place it directly into a solid halogenated waste container.
-
Decontaminate : Wash the affected surface thoroughly with a compatible solvent (e.g., a small amount of isopropanol) followed by soap and water. Collect all wash liquids as halogenated waste.
References
-
U.S. Environmental Protection Agency (EPA). "Treatment and Disposal of Chemical Wastes in Daily Laboratory Work." oc-praktikum.de. URL: [Link]
-
U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." epa.gov. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. URL: [Link]
-
U.S. Waste Industries. "Incineration Disposal Services and EPA Regulations." uswonline.com. URL: [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. "Hazardous Waste Incineration." softbeam.net. URL: [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. pacelabs.com [pacelabs.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. softbeam.net:8080 [softbeam.net:8080]
- 5. ecowaste.mr [ecowaste.mr]
- 6. epa.gov [epa.gov]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. epa.gov [epa.gov]
- 9. Industrial Waste Incineration Services | Thermal Treatment [uswonline.com]
Personal protective equipment for handling 4-Chloro-2-(4-fluorophenyl)pyrimidine
Subject: Technical Safety Guide: Handling 4-Chloro-2-(4-fluorophenyl)pyrimidine
Executive Safety Summary: The "Why" Behind the Protocol
Handling 4-Chloro-2-(4-fluorophenyl)pyrimidine requires more than standard BSL-1 compliance. This molecule possesses two distinct chemical functionalities that dictate our safety strategy:
-
The 4-Chloropyrimidine Core (The "Warhead"): This position is highly electrophilic. In the presence of moisture (humidity or mucous membranes), it is susceptible to hydrolysis, releasing Hydrochloric Acid (HCl) . This makes the compound a potential lachrymator and corrosive agent to respiratory tissues.
-
The 4-Fluorophenyl Group (The "Carrier"): The fluorination increases the compound's lipophilicity (
), enhancing its ability to penetrate the stratum corneum (outer skin layer).
Critical Hazard: The combination of skin permeability (fluorine-driven) and reactivity (chlorine-driven) means this compound can carry a reactive electrophile across dermal barriers.
Hierarchy of Controls & PPE Specifications
We utilize a Barrier Analysis approach. Do not rely solely on PPE; engineering controls are primary.
Engineering Controls (Mandatory)
-
Primary Barrier: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Static Control: Fluorinated powders are often static-prone. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" events.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Mechanistic Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Standard safety glasses are insufficient. Hydrolysis releases HCl gas; unsealed eyewear allows corrosive vapors to reach the cornea. |
| Dermal (Hands) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4–5 mil) or Neoprene | The fluorophenyl group enhances solvent solubility. If dissolved in DMSO/DCM, permeation rates increase. Double gloving creates a sacrificial outer layer. |
| Respiratory | Fume Hood (Primary)Contingency: N95/P100 (only if outside hood) | Inhalation of dust leads to immediate hydrolysis in the lungs, causing chemical pneumonitis. |
| Body | Lab Coat (Buttoned, High-Neck) + Long Pants | Prevents accumulation of static-charged dust on personal clothing. |
Operational Protocol: Safe Handling Workflow
Phase A: Weighing & Transfer (Highest Risk Step)
-
Context: This is when the solid is most mobile (dust) and static charge is highest.
-
Protocol:
-
Place the balance inside the fume hood. If vibration is an issue, use a marble balance table.
-
Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weighing boat to avoid cross-contaminating the source with moisture.
-
Solubilization: Add solvent (e.g., DMSO, Ethanol) to the solid immediately after weighing to reduce dust hazard.
-
Phase B: Reaction Setup ( or Suzuki Coupling)
-
Context: 4-Chloropyrimidines react vigorously with nucleophiles.
-
Protocol:
-
Ventilation: Keep reaction vessels capped or under inert atmosphere (
/Ar) to prevent atmospheric moisture hydrolysis. -
Temperature: If heating is required, ensure a reflux condenser is active before applying heat to prevent volatilization of the chlorinated intermediate.
-
Visualized Decision Workflows
Figure 1: PPE Selection Logic
This decision matrix dictates protection levels based on the physical state of the compound.
Caption: PPE Decision Matrix based on physical state and associated physiological risks.
Figure 2: Emergency Spill Response
Immediate actions for containment and neutralization.
Caption: Step-by-step spill response protocol distinguishing between solid and liquid hazards.
Waste Disposal & Deactivation
Do not pour down the drain. This compound is toxic to aquatic life and persistent.
-
Solid Waste: Collect in a container labeled "Hazardous Waste: Toxic Solid (Halogenated Pyrimidine)."
-
Liquid Waste:
-
Segregate into Halogenated Organic Waste .
-
Deactivation (Recommended for Reaction Mixtures): Quench reaction mixtures with a dilute base (e.g., Sodium Bicarbonate solution) to neutralize any generated HCl and hydrolyze the reactive chloropyrimidine core to the less toxic hydroxypyrimidine (uracil derivative) before disposal, if compatible with your facility's waste stream protocols.
-
References
-
PubChem. (2023). 4-Chloro-2-(4-fluorophenyl)pyrimidine Compound Summary. National Library of Medicine. [Link](Note: Link directs to PubChem search for structure verification)
-
Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance. United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
ECHA (European Chemicals Agency). (2023). Substance Information: Chloropyrimidines. [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
